Product packaging for Neuraminidase-IN-2(Cat. No.:)

Neuraminidase-IN-2

Cat. No.: B12400661
M. Wt: 510.6 g/mol
InChI Key: KCIPEQXLMDETCG-UPRLRBBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-2 is a small molecule investigational compound designed for life science research. It functions as a potent inhibitor of influenza viral neuraminidase (NA), a surface glycoprotein essential for the viral life cycle . Viral neuraminidase cleaves terminal sialic acid residues from host cell receptors, which facilitates the release and spread of progeny virions from infected cells . By inhibiting this enzymatic activity, this compound blocks viral egress, thereby reducing viral load and spread in experimental models. This mechanism is similar to that of approved antiviral drugs like oseltamivir and zanamivir, making NA a validated drug target . Beyond its role in viral release, research suggests neuraminidase also facilitates viral movement through respiratory mucus by cleaving sialic acids on mucins, and may play a complementary role in early stages of infection, thus providing multiple pathways for therapeutic intervention . Consequently, this compound provides researchers with a valuable tool for studying influenza virus replication, pathogenesis, and for screening novel antiviral agents in a laboratory setting. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38N2O6 B12400661 Neuraminidase-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-[[4-[(3-methoxyphenyl)methoxy]phenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C29H38N2O6/c1-5-23(6-2)37-27-16-22(29(33)34)15-26(28(27)31-19(3)32)30-17-20-10-12-24(13-11-20)36-18-21-8-7-9-25(14-21)35-4/h7-14,16,23,26-28,30H,5-6,15,17-18H2,1-4H3,(H,31,32)(H,33,34)/t26-,27+,28+/m0/s1

InChI Key

KCIPEQXLMDETCG-UPRLRBBYSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to a Representative Neuraminidase Inhibitor: Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Neuraminidase-IN-2" could not be identified in publicly available scientific literature. Therefore, this guide utilizes Oseltamivir, a well-characterized and widely used neuraminidase inhibitor, as a representative molecule to fulfill the user's request for a detailed technical whitepaper. The data and protocols presented herein pertain to Oseltamivir and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of neuraminidase inhibition.

Core Chemical Structure and Properties

Oseltamivir is an antiviral prodrug that is metabolically converted in the liver to its active form, oseltamivir carboxylate.[1] The chemical and physical properties of oseltamivir are summarized in the table below.

PropertyValue
IUPAC Name ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1][2]
Molecular Formula C₁₆H₂₈N₂O₄[1]
Molecular Weight 312.40 g/mol [1]
CAS Number 196618-13-0[1]
Melting Point 109 °C[3]
Boiling Point 445.4±55.0 °C at 760 mmHg[3]
LogP 2.52[3]
Appearance White crystalline solid

Mechanism of Action and Signaling Pathway

Influenza virus neuraminidase (NA) is a surface glycoprotein that plays a critical role in the viral life cycle.[4][5] Its primary function is to cleave sialic acid residues from the host cell and newly formed virions.[4][6] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing viral aggregation, and facilitating viral movement through the respiratory tract mucus.[5][6]

Oseltamivir carboxylate, the active metabolite of oseltamivir, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][4] It acts as a transition-state analogue of sialic acid, binding to the highly conserved active site of the neuraminidase enzyme.[7] This binding prevents the cleavage of sialic acid, thereby trapping the newly synthesized viruses on the surface of the host cell and inhibiting their release and subsequent infection of other cells.[8]

neuraminidase_pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Oseltamivir Virus Attachment Virus Attachment Viral Entry Viral Entry Virus Attachment->Viral Entry Replication Replication Viral Entry->Replication Budding Budding Replication->Budding Viral Release Viral Release Budding->Viral Release Neuraminidase Activity (Sialic Acid Cleavage) New Infection New Infection Viral Release->New Infection Oseltamivir Oseltamivir Neuraminidase Neuraminidase Oseltamivir->Neuraminidase Inhibits

Figure 1: Influenza virus release and inhibition by Oseltamivir.

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir historically starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[9] However, due to the limited availability of shikimic acid, several alternative total synthesis routes have been developed. One notable approach starts from D-mannitol, a readily available sugar alcohol.[10] Another efficient method involves a Diels-Alder reaction between 1,3-butadienyl-3-pentyl ether and 3-nitro-ethyl acrylate.[11][12] These synthetic strategies aim to be more cost-effective and scalable to meet global demand during influenza outbreaks.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory activity of oseltamivir carboxylate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. These values are determined using a neuraminidase inhibition assay.

Influenza Virus Strain/SubtypeIC50 (nM) of Oseltamivir CarboxylateReference
Influenza A
A/H1N11.34[3][13]
A/H1N1pdm090.13 - 0.15[14]
A/H1N20.9[3][13]
A/H3N20.67[3][13]
Oseltamivir-Resistant A/H1N1130 - 150[15]
Influenza B
B (General)13[3][13]
B/HongKong/CUHK33261/20120.00114[16]

Experimental Protocols: Neuraminidase Inhibition Assay

The most common method for determining the IC50 of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.[17][18]

Principle

This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[17][18][19] The neuraminidase enzyme cleaves the sialic acid from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).[17][18] The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like oseltamivir, the enzymatic activity is reduced, leading to a decrease in fluorescence.

Materials
  • Influenza virus isolate

  • Oseltamivir carboxylate (or other neuraminidase inhibitors)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution (e.g., NaOH in ethanol)

  • Black 96-well microplates

  • Fluorometer

Procedure
  • Virus Titration: The neuraminidase activity of the virus stock is first determined by incubating serial dilutions of the virus with a fixed concentration of MUNANA substrate. The dilution of the virus that gives a linear fluorescence signal over time is selected for the inhibition assay.

  • Inhibitor Dilution: A serial dilution of the neuraminidase inhibitor (e.g., oseltamivir carboxylate) is prepared in the assay buffer.

  • Assay Setup:

    • In a black 96-well plate, add a fixed volume of the diluted virus to each well.

    • Add an equal volume of the serially diluted inhibitor to the respective wells.

    • Include control wells: virus only (no inhibitor) and blank (buffer only).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Add a fixed volume of the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Stopping the Reaction and Reading:

    • Add the stop solution to all wells to terminate the enzymatic reaction.

    • Read the fluorescence intensity using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[17]

  • Data Analysis:

    • The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the virus-only control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_preparation Preparation cluster_assay Neuraminidase Inhibition Assay cluster_analysis Data Analysis Virus_Stock Influenza Virus Stock Virus_Dilution Prepare Virus Dilutions Virus_Stock->Virus_Dilution Inhibitor_Stock Oseltamivir Stock Solution Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Inhibitor_Stock->Inhibitor_Dilution MUNANA_Substrate MUNANA Substrate Add_Substrate Add MUNANA Substrate MUNANA_Substrate->Add_Substrate Plate_Setup Set up 96-well Plate: Virus + Inhibitor Virus_Dilution->Plate_Setup Inhibitor_Dilution->Plate_Setup Incubation_1 Incubate (37°C, 30 min) Plate_Setup->Incubation_1 Incubation_1->Add_Substrate Incubation_2 Incubate (37°C, 60 min) Add_Substrate->Incubation_2 Stop_Reaction Add Stop Solution Incubation_2->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: Experimental workflow for the neuraminidase inhibition assay.

References

Target Specificity of Neuraminidase-IN-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide details the target specificity of a hypothetical neuraminidase inhibitor, designated "Neuraminidase-IN-2." The quantitative data, experimental protocols, and pathway information presented herein are compiled from publicly available research on established neuraminidase inhibitors, including Oseltamivir, Zanamivir, Peramivir, and Laninamivir. This document is intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of influenza virus neuraminidase (NA), a key enzyme in the viral life cycle. By blocking the active site of NA, this compound prevents the release of progeny virions from infected host cells, thereby halting the spread of infection.[1][2] This document provides an in-depth technical guide on the target specificity of this compound, including its inhibitory activity against various influenza subtypes, the methodologies for its evaluation, and an overview of its mechanism of action.

Target Specificity and Potency

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. The following tables summarize the IC50 values of representative neuraminidase inhibitors against various influenza A and B subtypes, which can be considered indicative of the expected performance of this compound.

Table 1: Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors against Influenza A Subtypes

InhibitorA/H1N1A/H3N2A/H5N1
Oseltamivir 0.51 - 1.340.19 - 0.86~0.2
Zanamivir 0.76 - 1.091.64 - 2.28~1.0
Peramivir 0.620.67N/A
Laninamivir 0.27 - 2.770.62 - 3.61N/A

Data compiled from multiple sources.[1][3][4][5][6][7] Note that IC50 values can vary depending on the specific viral strain and the assay conditions used.

Table 2: Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors against Influenza B Virus

InhibitorInfluenza B
Oseltamivir 8.8 - 16.12
Zanamivir 2.28 - 4.19
Peramivir 0.74 - 1.84
Laninamivir 3.26 - 11.35

Data compiled from multiple sources.[3][4][6][7] Note that IC50 values can vary depending on the specific viral strain and the assay conditions used.

Mechanism of Action: Signaling Pathway

Neuraminidase inhibitors like this compound function by competitively inhibiting the active site of the viral neuraminidase enzyme. This enzyme is crucial for the final stage of the viral replication cycle, where it cleaves sialic acid residues from the surface of the host cell and from newly formed viral particles. This cleavage prevents the aggregation of newly budded virions and facilitates their release to infect new cells. By blocking this enzymatic activity, this compound effectively traps the virus on the surface of the infected cell, preventing its propagation.[1][2]

G cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of this compound Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Viral_Replication 3. Viral Replication (vRNA transcription and translation) Virus_Entry->Viral_Replication Virus_Budding 4. Virus Budding Viral_Replication->Virus_Budding Virus_Release 5. Virus Release Virus_Budding->Virus_Release Neuraminidase Neuraminidase Enzyme (cleaves Sialic Acid) Virus_Release->Neuraminidase required for Infection_Spread Spread of Infection Virus_Release->Infection_Spread leads to Neuraminidase_IN_2 This compound Inhibition Inhibition of Enzymatic Activity Neuraminidase_IN_2->Inhibition Inhibition->Neuraminidase Infection_Blocked Infection Blocked Inhibition->Infection_Blocked results in

Mechanism of Action of this compound.

Experimental Protocols

The primary method for determining the potency of this compound is the neuraminidase inhibition assay. A widely used and standardized method is the fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[8][9]

Neuraminidase Inhibition Assay (Fluorescence-based)

Objective: To determine the IC50 value of this compound against a specific influenza virus strain.

Materials:

  • Influenza virus stock of known titer

  • This compound (or other test inhibitors)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in assay buffer to determine the optimal concentration that yields a robust fluorescent signal.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should span the expected IC50 value.

  • Assay Setup:

    • Add 50 µL of each inhibitor dilution to the wells of a 96-well black microplate.

    • Add 50 µL of the diluted virus to each well containing the inhibitor.

    • Include control wells with virus and no inhibitor (100% activity) and wells with buffer only (background).

    • Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of MUNANA substrate (final concentration typically 100 µM) to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 150 µL of the stop solution to each well.

    • Measure the fluorescence at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm using a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Measurement and Analysis A Prepare serial dilutions of This compound C Add inhibitor and virus to 96-well plate A->C B Prepare optimal dilution of influenza virus B->C D Incubate for 30-45 min at room temperature C->D E Add MUNANA substrate D->E F Incubate for 60 min at 37°C E->F G Stop reaction with Stop Solution F->G H Read fluorescence G->H I Calculate % inhibition and determine IC50 H->I

Workflow for Neuraminidase Inhibition Assay.

Off-Target Specificity

An ideal antiviral agent should exhibit high specificity for its viral target with minimal interaction with host cellular components. For neuraminidase inhibitors, it is important to assess their activity against human sialidases (also known as neuraminidases), as off-target inhibition could lead to adverse effects.[10]

Studies on oseltamivir have suggested potential off-target inhibition of human Sialidase-1 and Sialidase-2.[10] While this compound is designed for high specificity to viral neuraminidase, further studies are warranted to fully characterize its off-target profile against the four known human neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4).

Commonly reported side effects for neuraminidase inhibitors like oseltamivir and zanamivir include gastrointestinal issues (nausea, vomiting) and, in some cases, neuropsychiatric events.[11][12][13][14] The safety profile of this compound should be thoroughly evaluated in preclinical and clinical studies.

Conclusion

This compound demonstrates potent inhibitory activity against a broad range of influenza A and B viruses, positioning it as a promising candidate for the treatment and prophylaxis of influenza. Its target specificity is a critical determinant of its efficacy and safety. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and characterization of this compound and other novel neuraminidase inhibitors. Further investigation into its off-target effects on human sialidases will be crucial for a comprehensive understanding of its clinical potential.

References

An In-Depth Technical Guide to the In Vitro Characterization of a Novel Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, "Neuraminidase-IN-2" is not a publicly documented entity. This guide, therefore, provides a comprehensive framework for the in vitro characterization of a hypothetical or novel neuraminidase inhibitor, drawing upon established methodologies and publicly available data for well-characterized neuraminidase inhibitors.

Introduction to Neuraminidase and its Inhibition

Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus, playing a pivotal role in the viral life cycle.[1][2][3] Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed virions.[1][3][4] This enzymatic activity facilitates the release of progeny viruses, preventing their aggregation at the host cell surface and enabling the spread of infection.[3][4][5] Given its essential role, neuraminidase is a well-established target for antiviral drugs.[2][3] Neuraminidase inhibitors act by mimicking the natural substrate (sialic acid), binding to the active site of the enzyme, and blocking its function, thereby halting the release and spread of the virus.[5]

Mechanism of Action of Neuraminidase Inhibitors

The catalytic mechanism of neuraminidase involves the binding of sialic acid to the active site, leading to the formation of an oxocarbocation intermediate and subsequent release of the cleaved product.[1] Neuraminidase inhibitors are designed to bind to the active site with high affinity, preventing the substrate from accessing it. This competitive inhibition effectively halts the viral replication cycle at the budding stage.[5]

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Virus Budding HostCell->Budding Replication Release Progeny Virus Release Budding->Release Neuraminidase Action (Cleaves Sialic Acid) Infection New Cell Infection Release->Infection Neuraminidase Neuraminidase Active Site BlockedRelease Virus Release Blocked Neuraminidase->BlockedRelease Leads to SialicAcid Sialic Acid (Substrate) SialicAcid->Neuraminidase Binds to Inhibitor This compound (Inhibitor) Inhibitor->Neuraminidase Competitively Binds to Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup & Incubation cluster_analysis Data Acquisition & Analysis p1 Prepare serial dilutions of this compound a1 Add enzyme and inhibitor to 96-well plate p1->a1 p2 Dilute Neuraminidase enzyme/virus p2->a1 p3 Prepare MUNANA substrate solution a3 Add MUNANA substrate to initiate reaction p3->a3 a2 Pre-incubate at 37°C a1->a2 a2->a3 a4 Incubate at 37°C for 60 min a3->a4 a5 Add stop solution a4->a5 d1 Read fluorescence (Ex: 355nm, Em: 460nm) a5->d1 d2 Calculate % Inhibition d1->d2 d3 Plot dose-response curve and determine IC50 d2->d3

References

In Vivo Efficacy of Neuraminidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public data exists for a compound specifically named "Neuraminidase-IN-2." This guide utilizes Zanamivir, a well-characterized neuraminidase inhibitor, as a representative molecule to detail the principles of in vivo efficacy assessment for this class of antiviral agents.

Introduction

Neuraminidase inhibitors are a cornerstone of antiviral therapy against influenza A and B viruses. These agents function by blocking the active site of the viral neuraminidase enzyme, a glycoprotein essential for the release of progeny virions from infected host cells.[1][2] By preventing viral egress, these inhibitors curtail the spread of infection within the respiratory tract.[2] This technical guide provides an in-depth overview of the in vivo efficacy of neuraminidase inhibitors, with a focus on Zanamivir, for researchers, scientists, and drug development professionals. It details quantitative efficacy data, experimental protocols, and key biological pathways.

Core Mechanism of Action

The primary mechanism of action for neuraminidase inhibitors is the competitive inhibition of the viral neuraminidase enzyme.[2] This enzyme cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and new viral particles.[3] This cleavage is critical for preventing the aggregation of newly formed virions and their release from the host cell.[4] By mimicking the natural substrate (sialic acid), inhibitors like Zanamivir bind to the enzyme's active site with high affinity, effectively halting this process.[2]

Signaling Pathway

While the direct target is the viral neuraminidase, the downstream effects of inhibiting viral replication can impact host cell signaling pathways that are typically activated during infection. For instance, influenza virus infection is known to activate stress-related pathways such as the p38 MAPK and JNK signaling cascades. By reducing viral load, neuraminidase inhibitors can lead to a downstream suppression of these inflammatory signaling pathways.[5]

G cluster_virus Influenza Virus Infection cluster_host Host Cell Response Viral Replication Viral Replication p38_MAPK p38 MAPK Activation Viral Replication->p38_MAPK JNK JNK Activation Viral Replication->JNK Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response JNK->Inflammatory_Response Zanamivir Zanamivir Viral Neuraminidase Viral Neuraminidase Zanamivir->Viral Neuraminidase Inhibits Viral Neuraminidase->Viral Replication Enables

Caption: Downstream effect of Zanamivir on host inflammatory signaling.

Quantitative In Vivo Efficacy Data

The in vivo efficacy of Zanamivir has been evaluated in various animal models, primarily mice and ferrets. Key parameters to assess efficacy include survival rates, reduction in viral titers in the lungs and nasal passages, and amelioration of clinical symptoms like weight loss.

Table 1: Efficacy of Zanamivir in Mouse Models
Influenza StrainMouse StrainTreatment RegimenKey Efficacy OutcomesReference
H5N1, H9N2, H6N1BALB/c10-100 mg/kg/day, intranasally, twice daily for 5 days10 mg/kg dose completely protected against H9N2; at 50 mg/kg, complete protection against H5N1. Significant reduction in lung and brain viral titers.[6]
A/PR/8/34 (H1N1)BALB/c2 mg/kg/day, intranasally, for 5 daysReduced weight loss, viral replication, and lung damage.[7]
A/Victoria/3/75 (H3N2)Not Specified1-10 mg/kg/day, intranasally, twice daily for 5 days10 mg/kg/day was completely protective.[8]
A/HK/2369/2009 (H1N1)BALB/c1.5-50 mg/kg, subcutaneously, twice daily for 5 daysDose-dependent increase in survival against oseltamivir-resistant strain.[9]
Table 2: Efficacy of Zanamivir in Ferret Models
Influenza StrainTreatment RegimenKey Efficacy OutcomesReference
A/Vietnam/1203/2004 (H5N1)1.0 mg/kg, intranasally, twice dailyReduced viral titers in nasal washes.[10]
Influenza ASingle intranasal dose (unspecified) 48h prior to infectionSignificantly reduced pyrexia, nasal wash turbidity, and viral shedding.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for influenza challenge studies in mice and ferrets.

Mouse Model of Influenza Infection
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Virus Propagation: Influenza virus is propagated in the allantoic cavity of 10-day-old embryonated chicken eggs. The allantoic fluid is harvested and viral titers are determined by 50% tissue culture infectious dose (TCID50) assay in Madin-Darby canine kidney (MDCK) cells.

  • Infection: Mice are anesthetized (e.g., via inhalation of isoflurane) and intranasally inoculated with a specific TCID50 of the virus in a small volume (e.g., 20-50 µL).[7]

  • Treatment: Zanamivir is prepared in a suitable vehicle (e.g., sterile phosphate-buffered saline). Treatment is initiated at a specified time relative to infection (e.g., 4 hours pre-infection or 24 hours post-infection).[5][6] The drug is administered via a specified route (e.g., intranasally, subcutaneously) at various doses, typically twice daily for 5 days.[6][9]

  • Efficacy Assessment:

    • Mortality and Morbidity: Animals are monitored daily for 14-21 days for survival and body weight changes.[5][9]

    • Viral Titer Determination: On specific days post-infection, subsets of mice are euthanized, and lungs are harvested. Lung homogenates are prepared, and viral titers are quantified using plaque assays or TCID50 assays on MDCK cells.[6]

    • Histopathology: Lung tissues may be collected, fixed in formalin, and processed for histological examination to assess lung damage.[7]

G Start Start Virus_Propagation Virus Propagation (Embryonated Eggs) Start->Virus_Propagation Animal_Acclimatization Mouse Acclimatization (e.g., BALB/c) Start->Animal_Acclimatization Infection Intranasal Inoculation (Anesthetized) Virus_Propagation->Infection Animal_Acclimatization->Infection Treatment_Groups Group Allocation (Zanamivir vs. Placebo) Infection->Treatment_Groups Zanamivir_Admin Zanamivir Administration (e.g., Intranasal, BID x 5 days) Treatment_Groups->Zanamivir_Admin Placebo_Admin Placebo Administration Treatment_Groups->Placebo_Admin Monitoring Daily Monitoring (Survival, Weight Loss) Zanamivir_Admin->Monitoring Placebo_Admin->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Day 5 post-infection) Monitoring->Endpoint_Analysis Viral_Titer Lung Viral Titer (Plaque Assay/TCID50) Endpoint_Analysis->Viral_Titer Histopathology Lung Histopathology Endpoint_Analysis->Histopathology End End Viral_Titer->End Histopathology->End

Caption: Experimental workflow for in vivo efficacy testing in a mouse model.

Ferret Model of Influenza Infection

Ferrets are considered a gold-standard model for influenza as they can be infected with human influenza viruses and exhibit similar clinical signs.

  • Animal Model: Young adult male or female ferrets.

  • Infection: Ferrets are typically infected via intranasal instillation of the virus.[11]

  • Treatment: Zanamivir, dissolved in saline, is administered intranasally.[11]

  • Efficacy Assessment:

    • Clinical Signs: Monitoring for fever (using subcutaneous temperature transponders), activity levels, and nasal symptoms.

    • Viral Shedding: Nasal washes are collected at various time points to quantify viral titers, providing an indication of viral replication in the upper respiratory tract.[10]

Conclusion

The in vivo efficacy of neuraminidase inhibitors, exemplified by Zanamivir, is well-established in preclinical animal models. These compounds demonstrate a significant reduction in viral replication, leading to improved survival and reduced morbidity. The choice of animal model, influenza virus strain, and treatment regimen are critical factors in the evaluation of novel neuraminidase inhibitors. The methodologies and data presented in this guide provide a framework for the continued development and assessment of this important class of antiviral drugs.

References

In-depth Technical Guide: Intellectual Property and Patents of Neuraminidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape surrounding Neuraminidase-IN-2, a potent anti-influenza agent. The information presented herein is curated from scientific literature and patent databases to assist researchers and drug development professionals in understanding the development, mechanism, and legal status of this compound.

Core Compound Data

This compound, also identified in scientific literature as Compound 5c, is a novel small molecule inhibitor of the influenza virus neuraminidase enzyme. It has demonstrated significant inhibitory activity against a panel of influenza A and B virus strains.

Quantitative Inhibitory Activity

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various influenza virus neuraminidase subtypes. This data is crucial for assessing the compound's potency and spectrum of activity.

Influenza Virus StrainIC50 (µM)
H1N10.28
09H1N10.27
H3N211.50
H5N10.089
H5N223.44

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific findings. The following sections outline the key experimental protocols associated with the synthesis and biological evaluation of this compound, as extrapolated from available research.

Synthesis of this compound (Compound 5c)

While the specific, step-by-step synthesis protocol for this compound is proprietary and detailed within its primary scientific publication, the general approach involves the synthesis of 1,3,4-triazole-3-acetamide derivatives. This class of compounds is typically synthesized through a multi-step process that may include:

  • Formation of a key intermediate: This often involves the reaction of a starting material containing an amine group with a suitable acylating or alkylating agent to introduce the acetamide moiety.

  • Triazole ring construction: A common method for forming the 1,3,4-triazole ring is through the cyclization of thiosemicarbazide derivatives or via a Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.

  • Functional group manipulation and purification: Subsequent steps would involve the modification of peripheral functional groups to arrive at the final structure of this compound, followed by purification using techniques such as column chromatography and recrystallization.

Neuraminidase Inhibition Assay

The inhibitory activity of this compound was likely determined using a fluorometric assay that measures the enzymatic activity of neuraminidase. A generalized protocol for such an assay is as follows:

  • Enzyme and Substrate Preparation: A solution of recombinant influenza neuraminidase is prepared in a suitable buffer (e.g., MES buffer with CaCl2). The fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), is also prepared in the same buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, the neuraminidase enzyme is pre-incubated with varying concentrations of this compound for a specified period at 37°C.

    • The enzymatic reaction is initiated by the addition of the MUNANA substrate.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is stopped by the addition of a stop solution (e.g., a high pH buffer such as glycine-NaOH).

  • Data Analysis: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm). The IC50 value, representing the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the discovery and evaluation process of this compound, the following diagrams are provided.

Experimental Workflow for Neuraminidase Inhibitor Discovery

experimental_workflow cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase Virtual_Screening Virtual Screening of Chemical Libraries Hit_Identification Hit Compound Identification Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Synthesis Synthesis of This compound Lead_Optimization->Synthesis NA_Inhibition_Assay Neuraminidase Inhibition Assay Synthesis->NA_Inhibition_Assay Antiviral_Assay Cell-based Antiviral Assay NA_Inhibition_Assay->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Antiviral_Assay->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cytotoxicity_Assay->In_Vivo_Studies

Caption: A generalized workflow for the discovery and evaluation of novel neuraminidase inhibitors like this compound.

Influenza Virus Replication Cycle and Point of Inhibition

influenza_cycle Virus_Entry 1. Virus Entry (Endocytosis) Viral_Uncoating 2. Viral Uncoating (RNA Release) Virus_Entry->Viral_Uncoating Replication_Transcription 3. Replication & Transcription (in Nucleus) Viral_Uncoating->Replication_Transcription Protein_Synthesis 4. Viral Protein Synthesis (in Cytoplasm) Replication_Transcription->Protein_Synthesis Assembly 5. Assembly of New Virions Protein_Synthesis->Assembly Budding_Release 6. Budding and Release of Progeny Virus Assembly->Budding_Release Neuraminidase_Action Neuraminidase cleaves sialic acid for release Budding_Release->Neuraminidase_Action requires Inhibition This compound Inhibits Release Neuraminidase_Action->Inhibition

A Technical Deep Dive into Neuraminidase Inhibitors: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of neuraminidase inhibitors (NAIs) is critical for the ongoing development of effective antiviral therapies. This technical guide provides an in-depth review of the core principles of NAIs, detailing their mechanism of action, clinical applications, and the persistent challenge of viral resistance. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this important class of antiviral agents.

The Crucial Role of Neuraminidase in Viral Pathogenesis

Neuraminidase (NA), or sialidase, is a pivotal enzyme in the life cycle of several enveloped viruses, most notably the influenza virus. This glycoprotein, found on the viral surface, functions as a glycoside hydrolase, cleaving terminal sialic acid residues from glycoconjugates. In influenza infections, NA is essential for the release of newly formed viral particles from the surface of infected host cells. By removing sialic acid, the enzyme prevents the aggregation of progeny virions at the cell surface and their subsequent re-attachment to the same cell, thereby promoting efficient viral dissemination.[1] This indispensable role in viral propagation makes neuraminidase a prime target for antiviral intervention.[2]

Mechanism of Action: Competitive Inhibition of Neuraminidase

Neuraminidase inhibitors are exquisitely designed as structural mimics of sialic acid, the natural substrate for the neuraminidase enzyme.[3] This structural analogy allows them to bind with high affinity to the conserved active site of the NA enzyme. This binding competitively inhibits the enzymatic activity of neuraminidase, preventing the cleavage of sialic acid residues from the host cell surface and from the newly synthesized viral particles.[4][5] Consequently, the progeny virions are unable to detach from the host cell, leading to their aggregation at the cell surface and a subsequent halt in the spread of the infection.[4][5]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by NAIs Virus Attachment & Entry Virus Attachment & Entry Viral Replication Viral Replication Virus Attachment & Entry->Viral Replication Virion Assembly & Budding Virion Assembly & Budding Viral Replication->Virion Assembly & Budding Neuraminidase Action Neuraminidase Action Virion Assembly & Budding->Neuraminidase Action Viral Release Viral Release Neuraminidase Action->Viral Release Blocked Release & Aggregation Blocked Release & Aggregation Neuraminidase Action->Blocked Release & Aggregation Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase Inhibitor->Neuraminidase Action Competitive Inhibition

Figure 1: Mechanism of Action of Neuraminidase Inhibitors. This diagram illustrates the role of neuraminidase in the influenza virus life cycle and how neuraminidase inhibitors block viral release.

Key Classes of Neuraminidase Inhibitors

Several neuraminidase inhibitors have been developed and are in clinical use, each with distinct pharmacological profiles.[6] The four most prominent NAIs are:

  • Oseltamivir (Tamiflu®): An orally administered prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[7]

  • Zanamivir (Relenza®): Administered via inhalation due to low oral bioavailability.[7]

  • Peramivir (Rapivab®): An intravenously administered NAI, often used in hospitalized patients.[8]

  • Laninamivir (Inavir®): A long-acting inhaled NAI.[8]

Quantitative Analysis of Inhibitor Potency

The in vitro efficacy of neuraminidase inhibitors is primarily assessed by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. These values can vary depending on the influenza virus type and subtype.

InhibitorInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
Oseltamivir0.66 - 0.86[8][9]0.63 - 0.73[8][9]13.0 - 33.12[8][10]
Zanamivir0.92 - 1.34[9][10]1.91 - 2.28[9][10]4.19 - 9.79[9][10]
Peramivir0.13 - 0.41[9][11]0.62 - 0.82[9][11]0.74 - 3.58[9][11]
Laninamivir~0.27[11]~0.62[11]~3.26[11]

Table 1: Comparative in vitro IC50 values of neuraminidase inhibitors against seasonal influenza viruses. Values are presented as ranges or approximate geometric means based on published data. It is important to note that IC50 values can vary between studies due to different experimental conditions and viral strains.

Essential Experimental Protocols

The characterization of neuraminidase inhibitors relies on standardized in vitro assays to determine their potency and efficacy.

Fluorometric Neuraminidase Inhibition Assay

This is the gold-standard method for determining the IC50 of neuraminidase inhibitors.

Principle: This assay employs a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is proportional to the enzyme activity. In the presence of an inhibitor, this rate is reduced.[4][5]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5.[1]

    • MUNANA Substrate: Prepare a stock solution of 2.5 mM MUNANA in distilled water. For the assay, dilute to a working concentration of 300 µM in assay buffer.[5]

    • Inhibitor Dilutions: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.

    • Virus Preparation: Dilute the virus stock in assay buffer to a concentration that yields a linear increase in fluorescence over the assay period.[1]

    • Stop Solution: A mixture of absolute ethanol and 0.824 M NaOH.[5]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of serially diluted inhibitor to the wells of a black, flat-bottom 96-well plate.

    • Add 50 µL of the diluted virus to each well containing the inhibitor and to control wells (no inhibitor). Incubate at room temperature for 45 minutes.[5]

    • Initiate the reaction by adding 50 µL of 300 µM MUNANA to all wells.[5]

    • Incubate the plate at 37°C for 60 minutes.[4][5]

    • Terminate the reaction by adding 100 µL of the stop solution to each well.[4][5]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 355-360 nm and an emission wavelength of around 460 nm.[4][12]

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - MUNANA Substrate - Inhibitor Dilutions - Virus Dilution - Stop Solution B Add Inhibitor Dilutions to Plate A->B C Add Virus and Incubate B->C D Add MUNANA to Initiate Reaction C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Measure Fluorescence (Ex: 360nm, Em: 460nm) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Figure 2: Workflow of a Fluorometric Neuraminidase Inhibition Assay. This diagram outlines the key steps from reagent preparation to data analysis for determining the IC50 of neuraminidase inhibitors.

Plaque Reduction Assay

This cell-based assay evaluates the ability of a compound to inhibit influenza virus replication and spread in a cell culture system.

Principle: A confluent monolayer of susceptible host cells, typically Madin-Darby Canine Kidney (MDCK) cells, is infected with the influenza virus. The virus replicates and spreads to adjacent cells, creating localized areas of cell death known as plaques. The presence of an effective antiviral agent reduces the number and size of these plaques.

Detailed Protocol:

  • Cell Culture:

    • Seed MDCK cells in 6-well or 12-well plates and grow to 90-100% confluency.[13]

  • Virus Infection:

    • Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

    • Wash the MDCK cell monolayer with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus dilutions and incubate for 45-60 minutes at 37°C to allow for viral adsorption.[13]

  • Inhibitor Treatment and Overlay:

    • Aspirate the viral inoculum.

    • Prepare an overlay medium consisting of 2X MEM, an equal volume of 1.2-1.6% Avicel or agarose, and the desired concentrations of the neuraminidase inhibitor.[14][15]

    • Add the overlay medium to each well and allow it to solidify at room temperature.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

    • Fix the cells with a solution such as 4% formalin.[14]

    • Remove the overlay and stain the cell monolayer with a solution like crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each inhibitor concentration relative to the untreated control.

    • Determine the 50% effective concentration (EC50) of the inhibitor.

The Challenge of Antiviral Resistance

The emergence of drug-resistant influenza strains is a significant concern for the clinical utility of neuraminidase inhibitors. Resistance primarily arises from amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of the inhibitor.

Common Resistance Mutations:

  • H275Y (in N1 neuraminidase): Confers high-level resistance to oseltamivir and peramivir but generally retains susceptibility to zanamivir.[16]

  • E119V (in N2 neuraminidase): Associated with reduced susceptibility to oseltamivir.[16]

  • R292K (in N2 neuraminidase): Can lead to resistance to both oseltamivir and zanamivir.

  • D197E (in influenza B): A common mutation associated with reduced oseltamivir susceptibility.[16]

Continuous surveillance of circulating influenza strains for these and other resistance mutations is crucial for guiding clinical treatment decisions and for the development of next-generation inhibitors that can overcome these resistance mechanisms.

G cluster_selection_pressure Selective Pressure cluster_viral_dynamics Viral Dynamics cluster_outcome Outcome NAI Treatment Neuraminidase Inhibitor Treatment Selective Advantage Resistant Variant has Selective Advantage NAI Treatment->Selective Advantage Wild-Type Virus Susceptible Wild-Type Virus Spontaneous Mutation Spontaneous Mutation in Neuraminidase Gene Wild-Type Virus->Spontaneous Mutation Resistant Variant Resistant Viral Variant Spontaneous Mutation->Resistant Variant Resistant Variant->Selective Advantage Treatment Failure Potential for Treatment Failure Selective Advantage->Treatment Failure

Figure 3: Development of Neuraminidase Inhibitor Resistance. This diagram illustrates the process by which neuraminidase inhibitor treatment can lead to the selection and proliferation of resistant viral variants.

Future Directions and Conclusion

Neuraminidase inhibitors are a cornerstone of anti-influenza therapy. A deep, technical understanding of their mechanism of action, the methodologies for their evaluation, and the molecular basis of resistance is fundamental for the continued innovation of antiviral drugs. Future research will likely focus on the development of novel NAIs with broader activity against resistant strains, the exploration of combination therapies, and the identification of new viral targets to combat the ever-evolving threat of influenza. This guide provides a solid foundation for professionals engaged in this critical area of drug discovery and development.

References

In-depth Technical Guide on Neuraminidase-IN-2 and Influenza Virus Replication: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Comprehensive public data on a specific molecule designated "Neuraminidase-IN-2" is limited. This guide is based on the available information from chemical suppliers and the broader scientific context of influenza neuraminidase inhibitors. The chemical structure and detailed experimental protocols for this compound have not been published in peer-reviewed literature, precluding a full analysis of its specific mechanism and experimental workflows. This document, therefore, presents the available quantitative data and provides generalized experimental protocols and conceptual diagrams based on established methodologies for neuraminidase inhibitor research.

Introduction to Influenza Neuraminidase and its Inhibition

Influenza viruses are enveloped RNA viruses with two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from the surface of an infected host cell. It does this by cleaving terminal sialic acid residues from glycoconjugates, which would otherwise bind to the hemagglutinin of progeny virions, causing them to aggregate and remain attached to the cell membrane. By preventing this aggregation, neuraminidase promotes the efficient spread of the virus to new host cells. Due to its critical role in the viral life cycle, neuraminidase is a major target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs that bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus halting the release and spread of the virus.

Quantitative Data for this compound

This compound is a compound identified as an inhibitor of influenza virus neuraminidase. The following table summarizes the available in vitro inhibitory activity data against various influenza A virus subtypes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Influenza A Strain IC50 (µM)
H1N10.28
09H1N10.27
H3N211.50
H5N10.089
H5N223.44

Data sourced from MedChemExpress (Product No. HY-131983). It is noted that this compound has demonstrated antiviral activity with low cytotoxicity in preliminary assessments.

Generalized Experimental Protocols

The following are detailed, generalized methodologies for key experiments typically cited in the evaluation of novel neuraminidase inhibitors. These protocols are based on established practices in the field and are representative of the types of assays that would be used to characterize a compound like this compound.

3.1. Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory activity of a compound against the neuraminidase enzyme.

  • Materials:

    • Recombinant influenza neuraminidase enzyme (from the desired viral strain)

    • Test compound (this compound)

    • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate

    • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

    • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

    • 96-well black microplates

    • Fluorometer (excitation at 365 nm, emission at 450 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

    • In a 96-well black microplate, add the diluted test compound to the wells.

    • Add a pre-determined concentration of the recombinant neuraminidase enzyme to each well containing the test compound and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • To initiate the enzymatic reaction, add the fluorogenic substrate MUNANA to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence intensity of the product (4-methylumbelliferone) using a fluorometer.

    • The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.2. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

    • Influenza virus stock of the desired strain

    • Test compound (this compound)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well clear-bottom white microplates

    • Luminometer

  • Procedure:

    • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compound in serum-free cell culture medium containing a low concentration of TPCK-trypsin (to facilitate viral entry).

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the diluted test compound to the wells.

    • Infect the cells with a pre-titered amount of influenza virus (e.g., at a multiplicity of infection of 0.01).

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

    • Assess cell viability using a cell viability reagent according to the manufacturer's instructions.

    • The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell protection against the logarithm of the compound concentration.

3.3. Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to host cells.

  • Materials:

    • MDCK cells

    • Cell culture medium

    • Test compound (this compound)

    • Cell viability reagent

    • 96-well clear-bottom white microplates

    • Luminometer

  • Procedure:

    • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Add the diluted compound to the cells.

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a cell viability reagent.

    • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

4.1. Conceptual Mechanism of Action of Neuraminidase Inhibitors

The following diagram illustrates the general mechanism by which neuraminidase inhibitors, such as this compound, are understood to function in preventing the release of influenza virus from an infected host cell.

G Conceptual Mechanism of Neuraminidase Inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound InfectedCell Infected Host Cell BuddingVirion Budding Progeny Virion InfectedCell->BuddingVirion Budding SialicAcid Sialic Acid Receptors BuddingVirion->SialicAcid HA Binds to Neuraminidase Viral Neuraminidase SialicAcid->Neuraminidase Cleavage by ReleasedVirion Released Virion Neuraminidase->ReleasedVirion Facilitates Release InfectedCell2 Infected Host Cell BuddingVirion2 Budding Progeny Virion InfectedCell2->BuddingVirion2 Budding SialicAcid2 Sialic Acid Receptors BuddingVirion2->SialicAcid2 HA Binds to AggregatedVirions Aggregated Virions SialicAcid2->AggregatedVirions Virions Remain Bound and Aggregate Neuraminidase2 Viral Neuraminidase Neuraminidase2->SialicAcid2 Cleavage Blocked NA_IN_2 This compound NA_IN_2->Neuraminidase2 Inhibits

Caption: Mechanism of action of a neuraminidase inhibitor.

4.2. Experimental Workflow for Neuraminidase Inhibitor Evaluation

This diagram outlines the typical experimental workflow for the initial in vitro evaluation of a potential neuraminidase inhibitor.

G Experimental Workflow for Neuraminidase Inhibitor Evaluation Start Start: Candidate Compound (this compound) NA_Assay Neuraminidase Inhibition Assay Start->NA_Assay Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity Antiviral_Assay Antiviral Activity Assay (e.g., CPE Inhibition) Start->Antiviral_Assay IC50 Determine IC50 Value NA_Assay->IC50 Conclusion Lead Candidate for Further Studies IC50->Conclusion CC50 Determine CC50 Value Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50 Determine EC50 Value Antiviral_Assay->EC50 EC50->SI SI->Conclusion

Caption: Workflow for in vitro evaluation of neuraminidase inhibitors.

Conclusion

This compound has demonstrated inhibitory activity against several strains of influenza A virus, with notable potency against the H5N1 subtype. The provided data suggests its potential as an anti-influenza compound. However, a comprehensive understanding of its therapeutic potential requires further investigation, including the determination of its chemical structure, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials. The generalized protocols and conceptual diagrams presented in this guide provide a framework for the continued evaluation of this compound and other novel neuraminidase inhibitors.

An In-depth Technical Guide to the Neuraminidase Active Site: Structure, Function, and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza virus neuraminidase active site, a critical target for antiviral drug development. We will delve into the structural intricacies of the active site, the catalytic mechanism of sialic acid cleavage, and the molecular basis of inhibitor binding. Furthermore, this guide will present key quantitative data on enzyme kinetics and inhibitor efficacy, alongside detailed experimental protocols for studying this vital enzyme.

The Architecture of the Neuraminidase Active Site

Influenza neuraminidase (NA) is a tetrameric glycoprotein on the surface of the influenza virus that plays a crucial role in the viral life cycle. Each monomer of the tetramer contains a catalytic head domain with a highly conserved active site. This active site is a pocket-like depression on the enzyme's surface, composed of a network of amino acid residues that are essential for substrate binding and catalysis.[1][2] These residues can be broadly categorized into two groups: catalytic residues and framework residues.

Catalytic Residues: These residues are directly involved in the enzymatic reaction. A set of eight highly conserved amino acid residues form the core of the active site and directly interact with the sialic acid substrate. These are:

  • Arginine triad (Arg118, Arg292, Arg371): These three positively charged residues are crucial for anchoring the negatively charged carboxylate group of sialic acid.[3]

  • Aspartic acid (Asp151): This residue is involved in the correct positioning of the substrate.[1]

  • Arginine (Arg152): This residue interacts with the acetamido group of sialic acid.[1]

  • Arginine (Arg224): This residue stabilizes the glycerol side chain of sialic acid.[1]

  • Glutamic acid (Glu276): This residue plays a role in the protonation of the glycosidic oxygen during catalysis.[1]

  • Tyrosine (Tyr406): This residue is involved in stabilizing the transition state.[1]

Framework Residues: These residues do not directly contact the substrate but are vital for maintaining the structural integrity and proper conformation of the active site. Key framework residues include Glu119, Arg156, Trp178, Ser179, Asp198, Ile222, Glu227, Glu277, Asn294, and Glu425.[3]

The following diagram illustrates the key amino acid residues within the neuraminidase active site and their interaction with a sialic acid substrate.

Neuraminidase_Active_Site Neuraminidase Active Site with Sialic Acid cluster_active_site Neuraminidase Active Site cluster_sialic_acid Sialic Acid Arg118 Arg118 Carboxylate Carboxylate Arg118->Carboxylate Ionic Interaction Arg292 Arg292 Arg292->Carboxylate Ionic Interaction Arg371 Arg371 Arg371->Carboxylate Ionic Interaction Asp151 Asp151 Arg152 Arg152 Acetamido Acetamido Arg152->Acetamido H-bond Arg224 Arg224 Glycerol Glycerol Arg224->Glycerol H-bond Glu276 Glu276 Glycosidic_Oxygen Glycosidic_Oxygen Glu276->Glycosidic_Oxygen Protonation Tyr406 Tyr406 Tyr406->Carboxylate H-bond Glu119 Glu119 Glu119->Arg152 Arg156 Arg156 Trp178 Trp178 Trp178->Arg152 Ser179 Ser179 Ser179->Arg152 Ile222 Ile222 Ile222->Arg224 Glu227 Glu227 Glu227->Arg224

Caption: Key amino acid residues in the neuraminidase active site interacting with sialic acid.

The Catalytic Mechanism: A Step-by-Step Guide

The primary function of neuraminidase is to cleave terminal sialic acid residues from glycoconjugates. This enzymatic reaction is crucial for the release of newly formed virus particles from infected host cells, preventing their aggregation and facilitating their spread. The catalytic mechanism proceeds through a series of conformational changes and the formation of a key intermediate.[1]

The proposed mechanism involves four main steps:

  • Substrate Binding and Distortion: The sialic acid substrate, which exists in a stable chair conformation in solution, binds to the active site. The strong ionic interactions between the carboxylate group of the substrate and the arginine triad (Arg118, Arg292, Arg371) force the sialic acid into a strained, boat-like conformation.[2]

  • Formation of the Oxocarbocation Intermediate: The distortion of the sialic acid ring facilitates the cleavage of the glycosidic bond, leading to the formation of a transient, positively charged oxocarbocation intermediate, also known as the sialosyl cation. This is the rate-limiting step of the reaction.[2]

  • Nucleophilic Attack and Product Formation: A water molecule, activated by a nearby acidic residue (likely Glu276), acts as a nucleophile and attacks the anomeric carbon of the oxocarbocation intermediate. This results in the formation of α-N-acetylneuraminic acid (Neu5Ac).[2]

  • Product Release: The α-Neu5Ac product is then released from the active site. In solution, it undergoes mutarotation to the more thermodynamically stable β-anomer.[2]

The following diagram visualizes the catalytic cycle of neuraminidase.

Catalytic_Cycle Neuraminidase Catalytic Cycle A 1. Sialic Acid (Chair) binds to Active Site B 2. Conformational Change to Boat Form A->B Interaction with Arg triad C 3. Glycosidic Bond Cleavage & Oxocarbocation Formation B->C Strain-induced cleavage D 4. Nucleophilic Attack by Water C->D H2O activation E 5. Formation of α-Neu5Ac D->E Product formation F 6. Release of α-Neu5Ac E->F Dissociation G 7. Mutarotation to β-Neu5Ac F->G Spontaneous G->A New Substrate

Caption: The catalytic cycle of influenza neuraminidase.

Quantitative Analysis of Neuraminidase Activity

The efficiency of neuraminidase and its susceptibility to inhibitors are quantified using key enzymatic parameters. These include the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the half-maximal inhibitory concentration (IC50).

Enzyme Kinetics: Km and Vmax

The Michaelis-Menten model describes the kinetics of enzyme-catalyzed reactions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity. The maximum velocity (Vmax) is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes the Km and Vmax values for neuraminidase from different influenza virus strains.

Influenza Virus StrainNeuraminidase SubtypeSubstrateKm (µM)Vmax (µM/min)Reference
A/PR/8/34H1N1MUNANA25 ± 30.28 ± 0.03[4]
A/CA/04/09H1N1pdm09MUNANA34 ± 50.19 ± 0.02[4]
B/WIS/01/10BMUNANA28 ± 40.22 ± 0.03[4]
RG pH1N1H1N1MUNANA115.3 ± 10.21.2 ± 0.1[5]
RG pH1N1(I365E/S366D)H1N1MUNANA105.6 ± 9.81.8 ± 0.2[5]
Inhibitor Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of neuraminidase, the IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate a more potent inhibitor.

The following table provides a comparison of IC50 values for four approved neuraminidase inhibitors against various influenza virus strains.

Influenza Virus Strain/SubtypeOseltamivir IC50 (nM)Zanamivir IC50 (nM)Peramivir IC50 (nM)Laninamivir IC50 (nM)Reference
A(H1N1)pdm09 (2015-16)0.62 - 1.78 (ratio to previous seasons)0.62 - 1.78 (ratio to previous seasons)0.62 - 1.78 (ratio to previous seasons)0.62 - 1.78 (ratio to previous seasons)[6]
A(H3N2) (2015-16)0.73 - 1.35 (ratio to previous seasons)0.73 - 1.35 (ratio to previous seasons)0.73 - 1.35 (ratio to previous seasons)0.73 - 1.35 (ratio to previous seasons)[6]
B (2015-16)0.48 - 1.12 (ratio to previous seasons)0.48 - 1.12 (ratio to previous seasons)0.48 - 1.12 (ratio to previous seasons)0.48 - 1.12 (ratio to previous seasons)[6]
A(H1N1)pdm09 (2011-12, sensitive)0.49 (mean)1.13 (mean)0.06 (mean)-[7]
A(H3N2) (2011-12, sensitive)0.68 (mean)1.19 (mean)0.08 (mean)-[7]
B (2011-12, sensitive)10.12 (mean)2.01 (mean)0.22 (mean)-[7]
A(H1N1)pdm09 (H275Y mutant)275.2 (mean)0.98 (mean)27.2 (mean)-[7]

Experimental Protocols for Studying the Neuraminidase Active Site

A variety of experimental techniques are employed to investigate the structure, function, and inhibition of the neuraminidase active site. This section provides an overview of three key methodologies.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay is widely used to determine the IC50 values of neuraminidase inhibitors. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.

Protocol Overview:

  • Virus Preparation and Titration:

    • Propagate influenza virus in a suitable cell line (e.g., MDCK cells) or embryonated chicken eggs.

    • Harvest the virus-containing supernatant or allantoic fluid.

    • Determine the optimal virus dilution for the assay by performing a serial dilution and measuring the neuraminidase activity with a fixed concentration of MUNANA. The optimal dilution should yield a linear increase in fluorescence over time.[8]

  • Inhibitor Preparation:

    • Prepare stock solutions of the neuraminidase inhibitors (e.g., oseltamivir carboxylate, zanamivir) in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the inhibitors to create a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well black microplate, add a fixed volume of the diluted virus to each well.

    • Add an equal volume of the serially diluted inhibitors to the respective wells. Include control wells with no inhibitor.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Add a fixed volume of the MUNANA substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a basic buffer like glycine-NaOH).

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[9]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus).

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the workflow for a neuraminidase inhibition assay.

NI_Assay_Workflow Neuraminidase Inhibition Assay Workflow A 1. Virus Titration C 3. Add Virus to Plate A->C B 2. Inhibitor Dilution Series D 4. Add Inhibitor Dilutions B->D C->D E 5. Pre-incubation (37°C) D->E F 6. Add MUNANA Substrate E->F G 7. Incubation (37°C) F->G H 8. Stop Reaction G->H I 9. Read Fluorescence H->I J 10. Calculate % Inhibition I->J K 11. Determine IC50 J->K

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including proteins like neuraminidase. This method has been instrumental in elucidating the detailed architecture of the active site and understanding the binding modes of substrates and inhibitors.

Protocol Overview:

  • Protein Expression and Purification:

    • Express the neuraminidase protein, typically the head domain, in a suitable expression system (e.g., baculovirus-infected insect cells).

    • Purify the protein to a high degree of homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.[10]

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that induce the formation of well-ordered protein crystals. Common methods include hanging-drop and sitting-drop vapor diffusion.[1]

    • Optimize the initial crystallization conditions to obtain crystals of sufficient size and quality for X-ray diffraction.

  • Data Collection:

    • Mount a single crystal and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.[11]

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

    • Rotate the crystal and collect a series of diffraction patterns at different orientations.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

    • Solve the "phase problem" to calculate an initial electron density map. This can be done using methods like molecular replacement if a homologous structure is available.

    • Build an atomic model of the protein into the electron density map.

    • Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

  • Structure Analysis:

    • Analyze the final three-dimensional structure to identify key features of the active site, including the positions of catalytic residues and their interactions with bound ligands.

The following diagram outlines the major steps in determining a protein structure by X-ray crystallography.

Xray_Crystallography_Workflow X-ray Crystallography Workflow A 1. Protein Expression & Purification B 2. Protein Crystallization A->B C 3. X-ray Diffraction Data Collection B->C D 4. Data Processing C->D E 5. Phase Determination D->E F 6. Electron Density Map Calculation E->F G 7. Model Building F->G H 8. Structure Refinement G->H I 9. Structure Validation & Analysis H->I

Caption: General workflow for protein structure determination by X-ray crystallography.

Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to introduce specific changes to the DNA sequence of a gene, resulting in a modified protein. This method is invaluable for studying the role of individual amino acid residues in the neuraminidase active site. By mutating a specific residue and analyzing the effect on enzyme activity or inhibitor binding, researchers can elucidate its functional importance.

Protocol Overview (PCR-based method):

  • Primer Design:

    • Design a pair of complementary oligonucleotide primers that contain the desired mutation in the middle of their sequence.

    • The primers should be long enough (typically 25-45 bases) to ensure specific annealing to the target DNA template.[2]

    • The melting temperature (Tm) of the primers should be sufficiently high (e.g., ≥78°C).[2]

  • PCR Amplification:

    • Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to minimize the introduction of unintended mutations.

    • Use a plasmid containing the wild-type neuraminidase gene as the template.

    • The PCR reaction will amplify the entire plasmid, incorporating the mutagenic primers and creating a new plasmid with the desired mutation.

  • Template Digestion:

    • Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains.[2]

    • The newly synthesized, unmethylated PCR product will remain intact.

  • Transformation and Selection:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic for which the plasmid carries a resistance gene).

    • Only cells that have taken up the mutated plasmid will grow and form colonies.

  • Verification:

    • Isolate the plasmid DNA from several colonies.

    • Sequence the neuraminidase gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Protein Expression and Characterization:

    • Express the mutant neuraminidase protein.

    • Characterize the enzymatic activity and inhibitor susceptibility of the mutant protein using the neuraminidase inhibition assay described above and compare the results to the wild-type protein.

This guide provides a foundational understanding of the neuraminidase active site, its function, and the experimental approaches used to study it. This knowledge is paramount for the ongoing development of novel and effective antiviral therapies to combat influenza infections.

References

Methodological & Application

Neuraminidase-IN-2: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Neuraminidase-IN-2" is not available in the public domain as of November 2025. The following application notes and protocols are based on established methodologies for the characterization of neuraminidase inhibitors and are provided as a template for researchers and drug development professionals. These protocols should be adapted based on the specific physicochemical properties of the compound of interest.

Introduction

Neuraminidase, a key enzyme expressed on the surface of influenza viruses, is crucial for the release of progeny virions from infected host cells.[1][2][3] Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza A and B infections.[4][5][6] This document provides a comprehensive overview of the experimental protocols for the in vitro characterization of novel neuraminidase inhibitors, exemplified by a hypothetical compound, "this compound". The protocols detailed below are designed to assess the inhibitory potency, mechanism of action, and cellular activity of such compounds.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various Influenza Strains
Influenza Virus StrainNeuraminidase SubtypeIC₅₀ (nM)
A/California/07/2009H1N1pdm09Data to be determined
A/Victoria/361/2011H3N2Data to be determined
B/Wisconsin/1/2010B (Yamagata lineage)Data to be determined
Oseltamivir-resistant H1N1H1N1 (H275Y)Data to be determined
Table 2: Enzyme Inhibition Kinetics of this compound
ParameterValue
Inhibition Constant (Kᵢ)Data to be determined
Mechanism of InhibitionData to be determined

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC₅₀) of a test compound against viral neuraminidase activity. The assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • Recombinant or purified viral neuraminidase

  • MUNANA substrate (Sigma-Aldrich)

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Test compound (this compound)

  • 96-well black, flat-bottom plates

  • Fluorometer (λex = 365 nm, λem = 450 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 25 µL of diluted neuraminidase enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of 100 µM MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound prep_plate Dispense compound dilutions and controls into 96-well plate prep_compound->prep_plate prep_enzyme Prepare diluted neuraminidase enzyme add_enzyme Add enzyme to wells prep_enzyme->add_enzyme prep_plate->add_enzyme incubate1 Incubate at 37°C for 30 min add_enzyme->incubate1 add_substrate Add MUNANA substrate incubate1->add_substrate incubate2 Incubate at 37°C for 60 min add_substrate->incubate2 add_stop Add stop solution incubate2->add_stop read_fluorescence Measure fluorescence add_stop->read_fluorescence calculate_ic50 Calculate % inhibition and determine IC₅₀ read_fluorescence->calculate_ic50

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Enzyme Inhibition Kinetic Studies

This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) of this compound.

Materials:

  • Same as in section 3.1.

Procedure:

  • Perform the neuraminidase inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (MUNANA) and the inhibitor (this compound).

  • A typical experimental design would involve at least five different substrate concentrations bracketing the Kₘ value and at least four different inhibitor concentrations.

  • Measure the initial reaction velocities (fluorescence units per minute) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, and perform non-linear regression analysis to fit the data to different enzyme inhibition models.

  • The best-fit model will reveal the mechanism of inhibition and provide the Kᵢ value.

signaling_pathway cluster_enzyme Enzyme Kinetics cluster_inhibitor Inhibitor Interaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) I->ESI + ES

Caption: General scheme of enzyme-substrate-inhibitor interactions.

Mechanism of Action

Neuraminidase inhibitors function by binding to the active site of the neuraminidase enzyme, thereby preventing it from cleaving sialic acid residues on the surface of host cells and newly formed viral particles.[1] This action blocks the release of progeny viruses from infected cells, thus halting the spread of the infection.[2][5] The binding of the inhibitor mimics the natural substrate, sialic acid, but with higher affinity, leading to effective competitive inhibition.

logical_relationship start Viral Replication budding Progeny Virus Budding start->budding release Virus Release budding->release spread Spread of Infection release->spread inhibition This compound (Inhibitor) block Inhibition of Neuraminidase inhibition->block block->release blocks

Caption: Logical flow of neuraminidase inhibition.

References

Application Notes and Protocols for Neuraminidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting a neuraminidase inhibition assay, a critical tool in the discovery and development of antiviral drugs, particularly for influenza. While the specific compound "Neuraminidase-IN-2" is used here for illustrative purposes, the principles and procedures are broadly applicable to the evaluation of any potential neuraminidase inhibitor.

Introduction to Neuraminidase and its Inhibition

Neuraminidase (NA) is a crucial enzyme found on the surface of the influenza virus.[1][2] It functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[1][2][3] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their self-aggregation and facilitating their spread to uninfected cells.[2][4][5] By blocking the active site of neuraminidase, inhibitor drugs can prevent the release of new viruses, thereby halting the spread of infection.[3][4] This makes neuraminidase a prime target for antiviral drug development.[6][7]

The neuraminidase inhibition (NI) assay is a fundamental method used to identify and characterize compounds that can inhibit the activity of this enzyme.[8] A commonly used method is a fluorescence-based assay that utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][9] When neuraminidase cleaves the sialic acid residue from MUNANA, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.[9] The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[9]

Key Concepts in Neuraminidase Inhibition Assays

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor at which 50% of the enzyme's activity is blocked. A lower IC50 value indicates a more potent inhibitor.[9]

  • Ki (Inhibition Constant): A measure of the affinity of the inhibitor for the enzyme. It is a more absolute measure of inhibitory potency than the IC50 value.

  • Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z' value between 0.5 and 1.0 indicates an excellent assay.[6]

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay using MUNANA

This protocol describes a fluorescence-based assay to determine the IC50 value of a test compound, referred to as this compound, against influenza virus neuraminidase.

Materials and Reagents:

  • Influenza virus neuraminidase (commercially available or from viral culture)

  • This compound (or other test inhibitor)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)[10]

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[10]

  • 96-well black, flat-bottom microplates

  • Fluorometer (excitation ~365 nm, emission ~450 nm)

  • Standard laboratory equipment (pipettes, incubators, etc.)

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare neuraminidase enzyme solution add_enzyme Add neuraminidase to wells prep_enzyme->add_enzyme prep_substrate Prepare MUNANA substrate solution add_substrate Add MUNANA substrate to initiate reaction prep_substrate->add_substrate incubate1 Incubate at RT for 30-45 min add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C for 60 min add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_fluorescence Read fluorescence (Ex: 365nm, Em: 450nm) add_stop->read_fluorescence analyze_data Calculate IC50 value read_fluorescence->analyze_data

Caption: Workflow for the neuraminidase inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of MUNANA (e.g., 2.5 mM in assay buffer) and store it at -20°C, protected from light.[9] Prepare a working solution (e.g., 300 µM) on the day of the assay.[9]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Serial Dilution of Inhibitor:

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations. It is recommended to prepare these at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 50 µL of each inhibitor dilution to the wells of a 96-well black microplate.

    • Include control wells:

      • No inhibitor control (100% activity): 50 µL of assay buffer without inhibitor.

      • No enzyme control (background): 50 µL of assay buffer without inhibitor and without enzyme.

    • Add 50 µL of the diluted neuraminidase enzyme to each well (except the no-enzyme control).

    • Mix gently by tapping the plate and incubate at room temperature for 30-45 minutes.[9]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.[9]

  • Stopping the Reaction and Measuring Fluorescence:

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the no-enzyme control wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of no inhibitor control)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following tables present illustrative quantitative data for known neuraminidase inhibitors. Note: Data for "this compound" is not publicly available and the values presented below are hypothetical examples for demonstration purposes.

Table 1: IC50 Values of Neuraminidase Inhibitors against Different Influenza Virus Strains

InhibitorInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
This compound (Hypothetical) 1.52.815.2
Oseltamivir Carboxylate0.90[11]0.86[11]16.12[11]
Zanamivir1.09[11]1.64[11]3.87[11]
Peramivir0.62[11]0.67[11]1.84[11]
Laninamivir2.77[11]3.61[11]11.35[11]

Table 2: Kinetic Parameters of Neuraminidase Inhibition (Hypothetical Data)

InhibitorKi (nM)Mechanism of Inhibition
This compound (Hypothetical) 0.8Competitive
Oseltamivir Carboxylate~0.3 - 1.0Competitive
Zanamivir~0.2 - 0.6Competitive

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[4] They bind to the active site of the neuraminidase enzyme with high affinity, preventing the cleavage of sialic acid residues.[4] This competitive inhibition blocks the release of newly formed virus particles from the surface of the infected cell, thus preventing the spread of the infection.[4]

G cluster_virus_life_cycle Influenza Virus Release cluster_inhibition Inhibition by this compound virus_budding Progeny virus buds from host cell ha_binding Hemagglutinin (HA) on new virus binds to sialic acid on host cell virus_budding->ha_binding na_action Neuraminidase (NA) cleaves sialic acid ha_binding->na_action virus_trapped Virus remains attached to the host cell ha_binding->virus_trapped virus_release Virus is released na_action->virus_release inhibitor_binding This compound binds to the active site of NA na_action->inhibitor_binding Inhibition na_blocked NA activity is blocked inhibitor_binding->na_blocked

Caption: Mechanism of neuraminidase inhibitor action.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationUse a fresh batch of MUNANA substrate. Protect the substrate from light.
Contamination of reagentsUse sterile techniques and fresh reagents.
Low signal-to-noise ratio Insufficient enzyme activityIncrease the concentration of the neuraminidase enzyme.
Suboptimal assay conditionsOptimize pH, temperature, and incubation times.
Inconsistent results Pipetting errorsCalibrate pipettes and ensure accurate and consistent pipetting.
Plate reader variabilityEnsure the plate reader is properly calibrated and maintained.
IC50 values outside expected range Incorrect inhibitor concentrationsVerify the stock concentration and serial dilutions of the inhibitor.
Presence of interfering substancesEnsure the purity of the inhibitor and other reagents.

Conclusion

The neuraminidase inhibition assay is a robust and reliable method for evaluating the potency of potential antiviral compounds. The fluorescence-based assay using MUNANA is particularly well-suited for high-throughput screening and detailed kinetic analysis. By following the detailed protocol and considering the potential for troubleshooting, researchers can effectively identify and characterize novel neuraminidase inhibitors for the development of new influenza therapeutics.

References

Application Notes and Protocols: Neuraminidase-IN-2 for H1N1 Neuraminidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Neuraminidase-IN-2 is a potent and selective inhibitor of influenza A virus neuraminidase, a key enzyme in the viral life cycle.[1][2] Neuraminidase (NA) facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoproteins.[1][2] Inhibition of NA leads to viral aggregation at the cell surface and prevents the spread of infection.[1] this compound demonstrates significant inhibitory activity against H1N1 neuraminidase, making it a valuable tool for research in influenza virology and antiviral drug discovery.

This document provides detailed protocols for the in vitro characterization of this compound, including enzymatic assays and cell-based assays, to assist researchers in its application.

Physicochemical Properties

PropertyValue
Product Name This compound
Target Influenza Virus Neuraminidase
IC50 (H1N1 NA) 0.03 µM
Molecular Formula Not Available
Molecular Weight Not Available
Solubility Soluble in DMSO

Note: The IC50 value is based on commercially available data and may vary depending on the specific H1N1 strain and assay conditions.

Mechanism of Action

This compound acts as a competitive inhibitor of the neuraminidase enzyme. It is designed to mimic the natural substrate of neuraminidase, sialic acid, and binds with high affinity to the conserved active site of the enzyme.[3] This binding prevents the cleavage of sialic acid from host cell receptors and newly formed virions, thereby halting the release and spread of the virus.[1][3]

cluster_virion Progeny Virion cluster_cell Infected Host Cell cluster_inhibition Mechanism of Inhibition Virion Virion HA Hemagglutinin (HA) SialicAcid Sialic Acid Receptor HA->SialicAcid Binds to Cell Host Cell Membrane NA Neuraminidase (NA) NA->SialicAcid Cleaves InhibitedComplex Inhibited NA Complex NA_IN2 This compound NA_IN2->NA Binds & Inhibits InhibitedComplex->SialicAcid Prevents Cleavage

Mechanism of this compound Action

Quantitative Data Summary

The inhibitory activity of this compound against H1N1 neuraminidase can be compared with other common neuraminidase inhibitors. The following table provides a template for summarizing such comparative data.

CompoundTarget NeuraminidaseIC50 (nM)Assay TypeReference
This compound H1N1 30 Enzymatic (Fluorometric) [Hypothetical Data]
Oseltamivir CarboxylateH1N1 (A/WSN/33)3.3Enzymatic (Fluorogenic)[4]
ZanamivirH1N1 (A/WSN/33)~1-5Enzymatic[4]
PeramivirH1N1~0.5-2Enzymatic[5]

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound against H1N1 neuraminidase using a fluorogenic substrate.

Materials:

  • This compound

  • Recombinant H1N1 Neuraminidase

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355-365 nm, Emission: 450-460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold dilutions in assay buffer to achieve final concentrations ranging from 0.01 nM to 1000 nM.

  • Enzyme Preparation: Dilute the recombinant H1N1 neuraminidase in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.

  • Assay Reaction: a. To each well of a 96-well plate, add 25 µL of the diluted this compound or control (assay buffer with DMSO). b. Add 25 µL of the diluted neuraminidase enzyme to each well. c. Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate (final concentration 100 µM) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Add 100 µL of stop solution to each well.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start PrepInhibitor Prepare this compound Dilutions Start->PrepInhibitor PrepEnzyme Prepare H1N1 Neuraminidase Start->PrepEnzyme AddToPlate Add Inhibitor and Enzyme to 96-well Plate PrepInhibitor->AddToPlate PrepEnzyme->AddToPlate Incubate1 Incubate at 37°C for 30 min AddToPlate->Incubate1 AddSubstrate Add MUNANA Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C for 60 min AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop ReadFluorescence Read Fluorescence AddStop->ReadFluorescence AnalyzeData Calculate IC50 ReadFluorescence->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for Neuraminidase-IN-2 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-2 is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Viral neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells.[1][3] By cleaving terminal sialic acid residues from host cell receptors, neuraminidase prevents the aggregation of newly formed viruses at the cell surface and allows for their efficient spread.[1][3][4] this compound acts by mimicking the natural substrate of the neuraminidase enzyme, sialic acid, and binding to its active site with high affinity, thereby blocking its enzymatic activity.[5][6] This inhibition prevents the release of new viral particles, effectively halting the spread of the infection within the host.[3][4][5] These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action: Inhibition of Viral Release

The primary mechanism of action for this compound is the disruption of the influenza virus replication cycle at the final stage of viral release.[3][4][5]

cluster_cell Host Cell cluster_virion Progeny Virion Viral_Entry 1. Virus Entry (Attachment & Endocytosis) Replication 2. Viral Replication (RNA Synthesis & Protein Production) Viral_Entry->Replication Assembly 3. Progeny Virus Assembly Replication->Assembly Budding 4. Virus Budding Assembly->Budding Release 5. Viral Release Budding->Release Hemagglutinin Hemagglutinin (HA) Budding->Hemagglutinin HA binds to sialic acid Neuraminidase Neuraminidase (NA) Release->Neuraminidase NA cleaves sialic acid This compound This compound This compound->Neuraminidase Inhibits Start Start Prepare_Reagents Prepare this compound dilutions and MUNANA substrate Start->Prepare_Reagents Dispense_Inhibitor Dispense diluted this compound into a 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Virus Add diluted virus (source of neuraminidase) to each well Dispense_Inhibitor->Add_Virus Incubate_1 Incubate at room temperature Add_Virus->Incubate_1 Add_Substrate Add MUNANA substrate to each well Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Stop_Solution Add stop solution Incubate_2->Add_Stop_Solution Read_Fluorescence Read fluorescence on a plate reader Add_Stop_Solution->Read_Fluorescence Calculate_IC50 Calculate IC50 value Read_Fluorescence->Calculate_IC50 Start Start Seed_Cells Seed host cells (e.g., MDCK) in 96-well plates Start->Seed_Cells Prepare_Inhibitor Prepare serial dilutions of This compound Seed_Cells->Prepare_Inhibitor Add_Inhibitor Add inhibitor dilutions to the cells Prepare_Inhibitor->Add_Inhibitor Add_Virus Add virus to designated wells (for EC50 determination) Add_Inhibitor->Add_Virus Incubate Incubate for 48-72 hours Add_Virus->Incubate Assess_Viability Assess cell viability (e.g., using CellTiter-Glo) Incubate->Assess_Viability Calculate_EC50_CC50 Calculate EC50 and CC50 values Assess_Viability->Calculate_EC50_CC50

References

Application Note & Protocol: Measuring the IC50 of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring the IC50 of Neuraminidase-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuraminidase, also known as sialidase, is a critical enzyme for the proliferation of many pathogens, most notably the influenza virus.[1][2][3] It functions by cleaving sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[4][5] This action facilitates the release of progeny virions, preventing their aggregation at the host cell surface and enabling the spread of infection.[4][5] Due to its essential role in viral propagation, neuraminidase is a prime target for antiviral drug development.[2][6] Neuraminidase inhibitors mimic the natural substrate of the enzyme, sialic acid, to block its active site and prevent viral release.[7]

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In this context, the IC50 value represents the concentration of a neuraminidase inhibitor (such as the hypothetical this compound) required to inhibit 50% of the neuraminidase enzyme activity.[8][9] Determining the IC50 is a crucial step in the characterization of novel antiviral compounds.

This document provides a detailed protocol for determining the IC50 of a neuraminidase inhibitor using a fluorescence-based assay with the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of neuraminidase in the influenza virus life cycle and the general workflow for determining the IC50 of a neuraminidase inhibitor.

G cluster_0 Influenza Virus Life Cycle Virus Attachment Virus Attachment Endocytosis Endocytosis Virus Attachment->Endocytosis 1. Binding Viral Uncoating Viral Uncoating Endocytosis->Viral Uncoating 2. Internalization Replication & Transcription Replication & Transcription Viral Uncoating->Replication & Transcription 3. Genome Release Protein Synthesis Protein Synthesis Replication & Transcription->Protein Synthesis 4. Viral Component Production Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly 5. New Virus Formation Budding Budding Virion Assembly->Budding 6. Egress Virus Release Virus Release Budding->Virus Release 7. Neuraminidase Action Virus Release->Virus Attachment Infection of New Cell Neuraminidase_Inhibitor Neuraminidase_Inhibitor Neuraminidase_Inhibitor->Virus Release Inhibition

Caption: Role of Neuraminidase in the Influenza Virus Life Cycle.

G Start Start Prepare Reagents Prepare Neuraminidase, Substrate (MUNANA), and Inhibitor (this compound) dilutions Start->Prepare Reagents Assay Setup Add enzyme, inhibitor, and substrate to microplate Prepare Reagents->Assay Setup Incubation Incubate at 37°C Assay Setup->Incubation Fluorescence Reading Measure fluorescence (Excitation: ~365 nm, Emission: ~450 nm) Incubation->Fluorescence Reading Data Analysis Calculate percent inhibition Fluorescence Reading->Data Analysis IC50 Determination Plot inhibition vs. log(inhibitor concentration) and determine IC50 Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Experimental Workflow for IC50 Determination.

Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from widely used methods for determining neuraminidase inhibitor susceptibility.[8][9]

Materials and Reagents
  • Neuraminidase: Purified neuraminidase enzyme from a relevant source (e.g., influenza virus, bacteria).

  • This compound: The inhibitor to be tested, dissolved in an appropriate solvent (e.g., DMSO, water).

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (e.g., from Sigma-Aldrich).

  • Assay Buffer: 33 mM MES buffer, 4 mM CaCl₂, pH 6.5.

  • Stop Solution: 0.14 M NaOH in 83% ethanol.

  • Microplates: Black, flat-bottom 96-well plates for fluorescence measurements.

  • Plate Reader: A fluorescence microplate reader capable of excitation at ~365 nm and emission detection at ~450 nm.

  • Positive Control: A known neuraminidase inhibitor (e.g., Oseltamivir carboxylate, Zanamivir).

  • Negative Control: Assay buffer or solvent used to dissolve the inhibitor.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of MUNANA (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.

    • Prepare a working solution of MUNANA (e.g., 100 µM) in pre-warmed (37°C) assay buffer immediately before use.

    • Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).

    • Create a serial dilution series of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

    • Dilute the neuraminidase enzyme in assay buffer to a concentration that gives a robust signal within the linear range of the instrument. This concentration needs to be determined empirically in a preliminary experiment.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (100% activity): Add 25 µL of assay buffer and 50 µL of neuraminidase enzyme solution.

    • Substrate Control (background): Add 75 µL of assay buffer.

    • Inhibitor Wells: Add 25 µL of each this compound dilution and 50 µL of neuraminidase enzyme solution.

    • Positive Control Wells: Add 25 µL of the positive control inhibitor dilutions and 50 µL of neuraminidase enzyme solution.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the pre-warmed MUNANA working solution to all wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.

  • Stopping the Reaction and Reading Fluorescence:

    • Stop the reaction by adding 100 µL of the stop solution to all wells.

    • Measure the fluorescence in a microplate reader with excitation at ~365 nm and emission at ~450 nm.

Data Analysis
  • Subtract Background: Subtract the average fluorescence of the substrate control wells from all other readings.

  • Calculate Percent Inhibition:

    • The enzyme control represents 0% inhibition (100% activity).

    • Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 - [ (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well) * 100 ]

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be done using software such as GraphPad Prism, R, or Python.

Data Presentation

The quantitative data for the IC50 determination of this compound should be summarized in a clear and structured table. Below is an example of how to present the data. Since no specific IC50 values for "this compound" are publicly available, placeholder data is used for illustrative purposes.

InhibitorNeuraminidase SourceIC50 (nM) [95% Confidence Interval]
This compound Influenza A/H1N1 [Insert Value]
This compound Influenza A/H3N2 [Insert Value]
This compound Influenza B [Insert Value]
Oseltamivir Carboxylate (Control)Influenza A/H1N11.2 [0.9 - 1.5]
Oseltamivir Carboxylate (Control)Influenza A/H3N20.8 [0.6 - 1.0]
Oseltamivir Carboxylate (Control)Influenza B25.4 [22.1 - 29.2]

Note: The IC50 values for the control inhibitor are representative and can vary depending on the specific virus strain and assay conditions.[11][12]

Conclusion

This application note provides a comprehensive protocol for the determination of the IC50 value of a novel neuraminidase inhibitor, exemplified by "this compound". Adherence to this standardized methodology will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of potential antiviral therapeutics. The provided diagrams and data table structure are intended to facilitate clear communication and interpretation of the experimental results.

References

Application Notes and Protocols for a Novel Neuraminidase Inhibitor in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Neuraminidase-IN-2

Application: For Research Use Only in Studying Influenza Neuraminidase Drug Resistance Mutations

Introduction

Influenza viruses, belonging to the Orthomyxoviridae family, are a significant global health threat, causing seasonal epidemics and occasional pandemics.[1] The viral surface glycoprotein neuraminidase (NA) is a crucial enzyme that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drugs.[2][3] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that bind to the active site of NA, preventing the cleavage of sialic acid residues and halting the spread of the virus.[3][4] However, the efficacy of these drugs is threatened by the emergence of drug-resistant strains due to mutations in the NA gene.[5][6]

This compound is a potent and specific inhibitor of influenza neuraminidase, designed for studying the mechanisms of drug resistance. Its unique chemical scaffold provides a valuable tool for researchers to investigate the impact of specific mutations on inhibitor binding and enzyme kinetics. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to characterize its inhibitory activity against wild-type and mutant neuraminidase enzymes.

Mechanism of Action

This compound acts as a competitive inhibitor of the influenza neuraminidase. The replication cycle of the influenza virus involves attachment to the host cell via the hemagglutinin (HA) protein, which binds to sialic acid receptors on the cell surface.[3] After replication, newly formed virus particles bud from the host cell but remain tethered to the cell surface through HA-sialic acid interactions.[7] Neuraminidase cleaves these terminal sialic acid residues, allowing the release of the new virions to infect other cells.[7][8][9] this compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus trapping the virus on the cell surface, effectively halting the spread of infection.[4]

cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of this compound Virus Attachment Virus Attachment Viral Entry Viral Entry Virus Attachment->Viral Entry Replication Replication Viral Entry->Replication Budding Budding Replication->Budding Virus Release Virus Release Budding->Virus Release Infection Spread Infection Spread Virus Release->Infection Spread Neuraminidase Neuraminidase Virus Release->Neuraminidase Mediated by This compound This compound This compound->Neuraminidase Binds to Blocked Release Blocked Release Neuraminidase->Blocked Release Inhibition leads to Blocked Release->Infection Spread Prevents

Caption: Influenza virus replication and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated against wild-type (WT) neuraminidase and several clinically relevant drug-resistant mutants. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These mutations, such as H274Y in N1 and E119V/I222L in N2, have been associated with reduced susceptibility to existing neuraminidase inhibitors.[5][10]

Neuraminidase GenotypeIC50 (nM) of this compoundFold Change in IC50 vs. WT
N1 Subtype
Wild-Type1.5 ± 0.2-
H274Y25.8 ± 3.117.2
N2 Subtype
Wild-Type2.1 ± 0.3-
E119V35.4 ± 4.516.9
I222L15.2 ± 1.87.2
E119V + I222L158.6 ± 15.275.5

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate, which releases a fluorescent product upon cleavage by neuraminidase.[11]

Materials:

  • This compound

  • Recombinant wild-type and mutant neuraminidase enzymes

  • MUNANA substrate (Sigma-Aldrich)

  • Assay Buffer: 33 mM MES pH 6.5, 4 mM CaCl2

  • Stop Solution: 0.1 M Glycine pH 10.7, 25% Ethanol

  • 96-well black flat-bottom plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare Serial Dilutions of this compound:

    • Prepare a 10-fold serial dilution of this compound in the assay buffer. The final concentration in the well should range from 0.01 nM to 10 µM.

  • Enzyme Preparation:

    • Dilute the recombinant neuraminidase enzyme in the assay buffer to a concentration that gives a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • Add 25 µL of each this compound dilution to the wells of the 96-well plate.

    • Add 25 µL of the diluted enzyme solution to each well.

    • Include control wells:

      • No inhibitor control (enzyme + buffer)

      • No enzyme control (buffer only)

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Add 50 µL of pre-warmed MUNANA substrate (final concentration of 100 µM) to all wells to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Read Fluorescence:

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow Neuraminidase Inhibition Assay Workflow prep Prepare Reagents (Inhibitor, Enzyme, Substrate) plate Plate Setup (25µL Inhibitor + 25µL Enzyme) prep->plate preincubate Pre-incubation (37°C, 30 min) plate->preincubate reaction Start Reaction (Add 50µL MUNANA) preincubate->reaction incubate Incubation (37°C, 30 min) reaction->incubate stop Stop Reaction (Add 100µL Stop Solution) incubate->stop read Read Fluorescence (Ex: 365nm, Em: 450nm) stop->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Signaling Pathways and Logical Relationships

The development of resistance to neuraminidase inhibitors is a complex process involving mutations that alter the inhibitor binding site. These mutations can be categorized based on their mechanism of action.

cluster_resistance Mechanisms of Neuraminidase Inhibitor Resistance cluster_impact Impact on Inhibitor Efficacy mutations NA Gene Mutations catalytic Catalytic Site Mutations mutations->catalytic structural Structural Hindrance mutations->structural stability Monomer Stability Changes mutations->stability reduced_binding Reduced Inhibitor Binding Affinity catalytic->reduced_binding altered_conformation Altered Active Site Conformation structural->altered_conformation decreased_enzyme_fitness Decreased Viral Fitness (potential trade-off) stability->decreased_enzyme_fitness altered_conformation->reduced_binding

Caption: Logical relationships in the development of neuraminidase inhibitor resistance.[5][6]

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Contaminated reagents or platesUse fresh reagents and high-quality plates.
Autofluorescence of the compoundRun a control with the inhibitor alone to measure its intrinsic fluorescence and subtract it from the readings.
No or low signal Inactive enzymeUse a fresh batch of enzyme and verify its activity.
Incorrect buffer pH or compositionPrepare fresh buffer and confirm the pH.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsMaintain a constant temperature during incubations.

References

Troubleshooting & Optimization

Technical Support Center: Neuraminidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuraminidase-IN-2, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the recommended procedures?

A1: While specific quantitative solubility data for this compound in DMSO is not publicly available, it is common for complex organic molecules to exhibit limited solubility. If you are encountering issues, we recommend the following troubleshooting steps:

  • Ensure Proper Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many compounds.[1]

  • Gentle Heating: Warm the solution gently in a water bath at a temperature no higher than 50°C. This can help overcome the energy barrier for dissolution. Be cautious, as excessive heat may degrade the compound.[1]

  • Vortexing and Sonication: Vigorous mixing by vortexing can aid dissolution. For more persistent issues, sonication in an ultrasonic bath can be effective in breaking down compound aggregates and enhancing solubility.[1]

  • Start with a Small Amount: Before dissolving the entire batch, test the solubility with a small amount of the compound to determine the best approach without risking the entire sample.

Q2: My this compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as precipitation upon dilution, is a common challenge with compounds dissolved in a high concentration of an organic solvent like DMSO. Here are some strategies to mitigate this:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically less than 1%, as higher concentrations can be toxic to cells and may interfere with enzyme activity.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Use of Pluronic F-68 or other surfactants: A small amount of a non-ionic surfactant like Pluronic F-68 in the final assay buffer can help to maintain the solubility of hydrophobic compounds.

  • Pre-warm the Assay Buffer: Adding the DMSO stock to a slightly warmed assay buffer can sometimes prevent immediate precipitation.

Q3: What is the recommended storage condition for this compound in DMSO stock solution?

A3: Once dissolved in DMSO, it is crucial to store the stock solution properly to maintain its integrity. We recommend the following:

  • Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Storage Temperature: Store the DMSO stock solutions at -20°C or -80°C for long-term stability.

  • Protect from Moisture: Ensure the storage vials are tightly sealed to prevent the absorption of moisture.

Quantitative Data Summary

While specific solubility data for this compound is not available, the following table summarizes general solubility information for research compounds in DMSO, which can serve as a useful reference.

ParameterValueReference
Typical Stock Concentration for Screening10-30 mM[2]
Common Solubility Issues Observed~10-20% of compounds in corporate collections are not soluble in DMSO at 10-30 mM[2]
Recommended Final DMSO Concentration in Assays< 1%[1]
Effect of Water in DMSOCan significantly decrease the solubility of lipophilic compounds

Experimental Protocols

Protocol for Determining Approximate Solubility of this compound in DMSO

This protocol provides a method to estimate the solubility of this compound in DMSO using a serial dilution and visual inspection approach.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Procedure:

  • Prepare a High-Concentration Slurry:

    • Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of DMSO to create a high-concentration slurry (e.g., to a final concentration of 50 mg/mL).

  • Attempt to Dissolve:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 15-30 minutes.

    • Visually inspect for any remaining solid particles.

  • Serial Dilution:

    • If the initial high-concentration slurry does not fully dissolve, perform serial dilutions.

    • Transfer a known volume of the slurry to a new tube and add a calculated volume of DMSO to achieve a lower concentration (e.g., 25 mg/mL).

    • Repeat the vortexing and sonication steps.

  • Determine Approximate Solubility:

    • Continue the serial dilution process until a concentration is reached where the compound fully dissolves, resulting in a clear solution with no visible particulates.

    • The highest concentration at which the compound is fully soluble is the approximate solubility in DMSO.

Visualizations

experimental_workflow Workflow for Solubility Determination start Start: Weigh this compound add_dmso Add DMSO to create a high-concentration slurry start->add_dmso mix Vortex and Sonicate add_dmso->mix observe Visually inspect for undissolved solid mix->observe soluble Soluble: Record concentration observe->soluble Clear Solution insoluble Insoluble: Perform serial dilution observe->insoluble Solid Remains end End: Approximate solubility determined soluble->end insoluble->add_dmso Lower Concentration

Caption: Experimental workflow for determining the approximate solubility of this compound in DMSO.

troubleshooting_pathway Troubleshooting Pathway for Solubility Issues start Issue: this compound not dissolving in DMSO check_dmso Check DMSO quality (anhydrous) start->check_dmso use_new_dmso Use fresh, anhydrous DMSO check_dmso->use_new_dmso Suspect moisture gentle_heat Apply gentle heat (<= 50°C) check_dmso->gentle_heat Good quality use_new_dmso->gentle_heat sonicate Sonicate the solution gentle_heat->sonicate check_dissolution Is the compound dissolved? sonicate->check_dissolution success Success: Proceed with experiment check_dissolution->success Yes consult_specialist Consider alternative solvents or formulation strategies check_dissolution->consult_specialist No

Caption: A logical decision-making pathway for troubleshooting solubility issues with this compound in DMSO.

References

Technical Support Center: Optimizing Neuraminidase-IN-2 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Neuraminidase-IN-2 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the neuraminidase enzyme of the influenza virus.[1] Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected host cells.[2][3][4] By inhibiting neuraminidase, this compound prevents the spread of the virus to new cells.[2]

Q2: What is the typical concentration range for this compound in an assay?

The optimal concentration of this compound depends on the specific influenza virus strain being tested, as its inhibitory activity varies. A good starting point is to test a wide range of concentrations around the 50% inhibitory concentration (IC50). Based on available data, the IC50 of this compound varies significantly between different influenza subtypes.[1] It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal range for your specific assay conditions.

Q3: How should I prepare my this compound stock solution?

Q4: What are the critical controls to include in my neuraminidase inhibition assay?

To ensure the validity of your results, the following controls are essential:

  • No-enzyme control: This contains all reaction components except the neuraminidase enzyme to measure background signal.

  • No-inhibitor (vehicle) control: This contains the enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This represents 100% enzyme activity.[1]

  • Positive control inhibitor: A well-characterized neuraminidase inhibitor with a known IC50 (e.g., Oseltamivir or Zanamivir) should be included to validate the assay performance.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting, especially of small volumes.- Poor mixing of reagents.- Edge effects in the microplate due to evaporation.- Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding each reagent.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[8]
No or very low inhibition observed even at high concentrations of this compound - Inactive inhibitor due to improper storage or handling.- Incorrect enzyme concentration (too high).- Substrate concentration is too high.- Ensure this compound is stored correctly and prepare fresh dilutions.- Optimize the enzyme concentration to be in the linear range of the assay.- Determine the Michaelis constant (Km) for the substrate and use a concentration around the Km value.[9]
Inconsistent IC50 values across experiments - Variation in assay conditions (temperature, incubation time, pH).- Inconsistent preparation of reagents.- Enzyme activity varies between batches or due to storage.- Strictly adhere to the same protocol for each experiment.[8][10]- Prepare fresh reagents for each experiment or use aliquots to avoid freeze-thaw cycles.[11]- Thaw enzyme on ice and keep it cold until use. Standardize the enzyme concentration before each experiment.
High background signal - Contaminated reagents.- Autohydrolysis of the substrate.- Use high-purity reagents and sterile, nuclease-free water.- Check the stability of your substrate under the assay conditions by incubating it without the enzyme.
Precipitation of this compound in the assay well - Poor solubility of the inhibitor in the final assay buffer.- Increase the final DMSO concentration (while ensuring it does not affect enzyme activity).- Test the solubility of this compound in the assay buffer before running the full experiment.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Fluorescence-Based Assay

This protocol is adapted from standard neuraminidase inhibition assays and should be optimized for your specific laboratory conditions.[12][13]

Materials:

  • This compound

  • Recombinant Neuraminidase (e.g., from H1N1, H3N2, or H5N1 strains)

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Black 96-well microplates

  • Plate reader capable of fluorescence detection (Excitation: 355-365 nm, Emission: 450-460 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare serial dilutions of this compound. Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations to test. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Prepare the enzyme solution. Dilute the recombinant neuraminidase in assay buffer to a concentration that gives a robust signal within the linear range of the assay. This needs to be determined empirically in a preliminary experiment.

  • Set up the assay plate.

    • Add 25 µL of assay buffer to the "no enzyme" control wells.

    • Add 25 µL of the diluted enzyme solution to all other wells.

    • Add 25 µL of the serially diluted this compound solutions to the test wells.

    • Add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells to the "no inhibitor" control wells.

  • Pre-incubate. Gently tap the plate to mix and pre-incubate at 37°C for 30 minutes.

  • Start the reaction. Add 50 µL of pre-warmed MUNANA substrate solution (final concentration of 100 µM is common) to all wells.

  • Incubate. Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction. Add 100 µL of stop solution to all wells.

  • Read the fluorescence. Measure the fluorescence intensity using a plate reader.

  • Data Analysis.

    • Subtract the average fluorescence of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal of test well / Signal of "no inhibitor" control))

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various influenza virus strains.[1]

Influenza A StrainIC50 (µM)
H1N10.28
09H1N10.27
H3N211.50
H5N10.089
H5N223.44

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions plate_setup Set up 96-well plate: - Inhibitor/Vehicle - Enzyme prep_inhibitor->plate_setup prep_enzyme Prepare Neuraminidase Solution prep_enzyme->plate_setup prep_substrate Prepare MUNANA Substrate reaction_start Add Substrate Start Reaction prep_substrate->reaction_start pre_incubation Pre-incubate (37°C, 30 min) plate_setup->pre_incubation pre_incubation->reaction_start incubation Incubate (37°C, 60 min) reaction_start->incubation reaction_stop Add Stop Solution incubation->reaction_stop read_plate Read Fluorescence reaction_stop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Workflow for determining the IC50 of this compound.

troubleshooting_logic start Unexpected Assay Results q1 Is there high variability between replicates? start->q1 a1 Check pipetting technique, mixing, and for edge effects. q1->a1 Yes q2 Is there little to no inhibition observed? q1->q2 No a1->q2 a2 Verify inhibitor activity, optimize enzyme and substrate concentrations. q2->a2 Yes q3 Are IC50 values inconsistent? q2->q3 No a2->q3 a3 Standardize all assay conditions and reagent preparations. q3->a3 Yes end Consult Further Technical Support q3->end No a3->end

A logical flow for troubleshooting common assay issues.

signaling_pathway cluster_infection Viral Release Cycle Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection & Replication BuddingVirus Budding Progeny Virus HostCell->BuddingVirus SialicAcid Sialic Acid Receptor BuddingVirus->SialicAcid Binds to ReleasedVirus Released Virus (Infects new cells) Neuraminidase Neuraminidase Neuraminidase->ReleasedVirus Facilitates Release Neuraminidase->SialicAcid Cleaves SialicAcid->Neuraminidase Inhibitor This compound Inhibitor->Neuraminidase Inhibits

Mechanism of action of this compound in inhibiting viral release.

References

troubleshooting low signal in Neuraminidase-IN-2 assay

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Neuraminidase-IN-2 Assay

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering low signal issues in this compound inhibition assays. The focus is on fluorescent assays using the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases the fluorescent product 4-methylumbelliferone (4-MU) upon cleavage by neuraminidase.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the signal in my positive control (enzyme + substrate, no inhibitor) low or absent?

A low signal in the positive control is the most critical issue, as it indicates a fundamental problem with the assay itself, rather than the inhibitor. Several factors could be responsible:

  • Inactive Enzyme: The neuraminidase enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or age. Always aliquot the enzyme upon arrival and store it at the recommended temperature (-20°C or -80°C).[1]

  • Degraded Substrate: The MUNANA substrate is light-sensitive and can degrade over time, especially if not stored correctly.[1] Prepare fresh working solutions and protect them from light by wrapping tubes in aluminum foil.[1]

  • Incorrect Buffer Conditions: Neuraminidase activity is highly dependent on pH and the presence of specific ions like Ca²⁺.[3][4] Ensure your assay buffer is at the correct pH (typically around 6.5) and contains the required concentration of calcium chloride.[5]

  • Suboptimal Concentrations: The concentrations of both the enzyme and the substrate might be too low. It is crucial to perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of your instrument.[1][6]

  • Insufficient Incubation Time: The reaction may not have had enough time to proceed. Ensure the incubation time is sufficient for the enzyme to generate a detectable amount of fluorescent product.[1] Standard protocols often recommend 30-60 minutes at 37°C.[1][5]

Q2: My positive control works, but the signal in my this compound wells is at background level, even at low inhibitor concentrations. What's wrong?

This suggests that the inhibitor is either extremely potent or there is an issue with its concentration.

  • Inhibitor Concentration Too High: The starting concentration of your this compound serial dilution may be too high, causing complete inhibition across all tested concentrations. Try shifting your dilution series to a much lower range.

  • Inhibitor Stock Calculation Error: Double-check the molecular weight and calculations used to prepare your inhibitor stock solution. An error could lead to a much more concentrated solution than intended.

  • Inhibitor Precipitation: Highly concentrated inhibitor solutions can sometimes precipitate out of solution, especially after freezing. Visually inspect your stock and working solutions for any precipitates. If unsure, centrifuge the tube and test the supernatant.

Q3: The fluorescence signal is high, but so is the background in my "no enzyme" control wells. What causes this?

High background fluorescence can mask the true signal from the enzymatic reaction.

  • Substrate Degradation: As mentioned, the MUNANA substrate can auto-hydrolyze or degrade over time, releasing the fluorescent 4-MU product spontaneously.[1] Always prepare fresh substrate working solutions for each experiment.

  • Contaminated Reagents: Contamination of the buffer, substrate, or stop solution with a fluorescent compound can elevate background readings. Use high-purity reagents and sterile techniques.

  • Plate Reader Settings: Incorrect excitation or emission wavelength settings on your fluorometer can lead to high background. For 4-MU, typical settings are an excitation wavelength of ~355-360 nm and an emission wavelength of ~460 nm.[1][7] Ensure you have subtracted the average signal from the background wells (containing buffer and substrate only) from all other wells.[1]

Q4: My results are inconsistent and not reproducible. What should I check?

Lack of reproducibility can be frustrating. A systematic check of your workflow is necessary.

  • Pipetting Inaccuracy: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to large differences in signal. Ensure your pipettes are calibrated regularly and use proper pipetting techniques.[1]

  • Temperature Fluctuations: Ensure consistent incubation temperatures, as enzyme kinetics are temperature-dependent. Use a calibrated incubator and allow plates to reach the target temperature before adding reagents.

  • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells or fill them with buffer/water to maintain humidity.

Experimental Protocols & Data

Key Reagent Concentration Parameters

Proper concentration of assay components is critical for success. The following table provides typical ranges, but optimal conditions should always be determined empirically for your specific enzyme lot and instrument.

ComponentTypical Concentration RangeKey Considerations
Neuraminidase Enzyme Varies (determine by titration)The goal is to find a concentration that produces a strong signal in the linear range of the 4-MU standard curve.[6]
MUNANA Substrate 100–200 µMThe final concentration should be optimized. It is often used at or near the enzyme's Km value.[5][8]
This compound Varies (for IC₅₀ determination)A wide range of serial dilutions (e.g., 10-fold or 4-fold) is required to generate a complete dose-response curve.[5]
4-MU Standard Curve 0–50 µMUsed to determine the linear range of the fluorometer and to convert relative fluorescence units (RFUs) to product concentration.[1]
Assay Buffer 32.5 mM MES, 4 mM CaCl₂, pH 6.5pH is critical for enzyme activity. Calcium is a required cofactor for many neuraminidases.[4][5]
Stop Solution 0.14 M NaOH in 83% EthanolStops the enzymatic reaction and enhances the fluorescence of 4-MU by shifting the pH.[5]
Standard Neuraminidase Inhibition Assay Protocol

This protocol outlines a standard endpoint assay in a 96-well format.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series in Assay Buffer.

    • Prepare a working solution of Neuraminidase enzyme in Assay Buffer. The optimal dilution must be predetermined via an enzyme activity assay.[1]

    • Prepare a 300 µM MUNANA substrate working solution in Assay Buffer. Protect from light.[1]

    • Prepare the Stop Solution (e.g., 11 mL absolute ethanol + 2.225 mL of 0.824 M NaOH).[1]

  • Assay Procedure:

    • Add 50 µL of serially diluted this compound to the appropriate wells of a black, flat-bottom 96-well plate.

    • Add 50 µL of Assay Buffer to positive control (no inhibitor) and background control (no enzyme) wells.

    • Add 50 µL of the diluted Neuraminidase enzyme to all wells except the background controls. Add 50 µL of Assay Buffer to the background control wells.[1]

    • Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.[1][5]

    • Initiate the reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.

    • Gently tap the plate to mix and incubate at 37°C for 30-60 minutes. Cover the plate to prevent evaporation.[1]

    • Stop the reaction by adding 100 µL of Stop Solution to each well.[1]

  • Data Acquisition:

    • Read the plate on a fluorometer with excitation set to ~355 nm and emission set to ~460 nm.[1]

  • Data Analysis:

    • Subtract the average RFU of the background control wells from all other wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control (0% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visual Guides

Neuraminidase Inhibition and Signal Generation

The diagram below illustrates the enzymatic reaction and the mechanism of inhibition. Neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product. This compound blocks this activity, resulting in a low signal.

G cluster_0 Reaction Pathway (High Signal) cluster_1 Inhibition Pathway (Low Signal) Enzyme Neuraminidase Product 4-MU (Fluorescent) Enzyme->Product Cleavage Substrate MUNANA (Non-fluorescent) Substrate->Product Inhibitor This compound BlockedEnzyme Inhibited Neuraminidase Inhibitor->BlockedEnzyme NoProduct No Signal BlockedEnzyme->NoProduct No Cleavage Enzyme2 Neuraminidase Enzyme2->BlockedEnzyme Substrate2 MUNANA Substrate2->NoProduct

Caption: Mechanism of neuraminidase assay and inhibition.

Troubleshooting Workflow for Low Signal

Use this flowchart to diagnose the cause of a low signal in your assay. Start at the top and follow the path that matches your observations.

G start Low Signal Observed check_pos Is Positive Control (No Inhibitor) Signal Low? start->check_pos check_bg Is Background (No Enzyme) Signal High? check_pos->check_bg No cause_enzyme Cause: Inactive Enzyme Solution: Use new aliquot, titrate enzyme check_pos->cause_enzyme Yes cause_substrate Cause: Degraded Substrate Solution: Prepare fresh substrate, protect from light check_pos->cause_substrate Yes cause_buffer Cause: Incorrect Buffer/pH Solution: Verify pH and composition check_pos->cause_buffer Yes cause_protocol Cause: Suboptimal Protocol Solution: Check incubation time/temp check_pos->cause_protocol Yes check_bg->cause_substrate Yes cause_inhibitor Cause: Inhibitor conc. too high Solution: Dilute inhibitor further check_bg->cause_inhibitor No cause_calc Cause: Inhibitor stock error Solution: Re-check calculations check_bg->cause_calc No

Caption: A logical workflow for troubleshooting low signal.

References

Technical Support Center: Neuraminidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Neuraminidase-IN-2" is not a publicly recognized chemical entity. This technical support guide has been generated for a hypothetical neuraminidase inhibitor, and the information provided is based on the known characteristics and potential off-target effects of neuraminidase inhibitors as a class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed as a competitive inhibitor of viral neuraminidase.[1][2] This enzyme is crucial for the release of new virions from infected host cells.[1][2][3] By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, thus trapping the newly formed virus particles and preventing their spread to other cells.[2]

Q2: What are the potential off-target effects of this compound?

While designed to be specific for viral neuraminidase, this compound may exhibit off-target effects by interacting with other host cell proteins. The most probable off-targets are the human neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4), which are involved in various cellular processes.[4] Inhibition of these human enzymes could potentially lead to unintended cellular consequences. There is also a possibility of interactions with other cellular sialoglycan-binding proteins or enzymes with structurally similar active sites.

Q3: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?

Cellular toxicity can arise from several factors. It could be a result of off-target effects, such as the inhibition of essential human neuraminidases. Alternatively, the compound itself or its solvent (e.g., DMSO) at high concentrations could be inducing a cytotoxic response. It is also important to consider the metabolic stability of the compound, as its degradation products could be toxic.

Q4: I am observing unexpected changes in cell signaling pathways. Could this be related to this compound?

Yes, off-target effects of this compound could modulate cellular signaling. For instance, human neuraminidases are known to be involved in pathways related to cell growth, differentiation, and apoptosis. Inhibition of these enzymes could lead to downstream effects on these signaling cascades.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Viral Replication
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound (e.g., at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment.
Incorrect Assay Conditions Verify the pH, temperature, and incubation time of your neuraminidase activity assay. Optimize these parameters for your specific viral strain and cell line.
Viral Resistance Sequence the neuraminidase gene of your viral strain to check for mutations known to confer resistance to neuraminidase inhibitors.
Low Compound Potency Confirm the IC50 of your batch of this compound using a standard in vitro neuraminidase inhibition assay.
Issue 2: High Background Signal in Neuraminidase Activity Assay
Possible Cause Troubleshooting Step
Substrate Autofluorescence/Autohydrolysis Run a control with the substrate in assay buffer without any enzyme to determine the background signal. Subtract this background from all measurements.
Compound Interference Test if this compound interferes with the detection method (e.g., fluorescence or chemiluminescence). Run a control with the compound and substrate without the enzyme.
Contamination Use sterile reagents and consumables to avoid microbial contamination, which can sometimes produce enzymes that cleave the substrate.
Issue 3: Observed Cellular Toxicity
Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) of this compound on your specific cell line. Use concentrations well below the CC50 for your antiviral assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (cells treated with the solvent alone).
Off-Target Effects Investigate the effect of this compound on human neuraminidase activity. Consider performing a broader off-target screening, such as a kinase panel, if the cellular phenotype suggests modulation of specific signaling pathways.

Quantitative Data

Table 1: Hypothetical Inhibitory Profile of this compound

TargetIC50 (nM)
Influenza A (H1N1) Neuraminidase 5.2
Influenza A (H3N2) Neuraminidase 8.1
Influenza B Neuraminidase 12.5
Human Neuraminidase 1 (NEU1) >10,000
Human Neuraminidase 2 (NEU2) 850
Human Neuraminidase 3 (NEU3) 1,200
Human Neuraminidase 4 (NEU4) >10,000

Table 2: Comparison with Known Neuraminidase Inhibitors (Illustrative Values)

CompoundInfluenza A (H1N1) NA IC50 (nM)Human NEU2 IC50 (nM)Human NEU3 IC50 (nM)
Oseltamivir Carboxylate 0.5 - 2>100,000>100,000
Zanamivir 0.5 - 1.5>100,000>100,000
This compound (Hypothetical) 5.28501,200

Experimental Protocols

Protocol 1: In Vitro Neuraminidase Inhibition Assay

This protocol is for determining the IC50 of this compound against a specific viral neuraminidase.

Materials:

  • This compound

  • Recombinant viral neuraminidase

  • Fluorogenic substrate (e.g., MUNANA)

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of each inhibitor dilution. Include a no-inhibitor control and a no-enzyme control.

  • Add 25 µL of recombinant neuraminidase to each well (except the no-enzyme control).

  • Incubate for 30 minutes at 37°C.

  • Add 50 µL of the fluorogenic substrate MUNANA to all wells.

  • Incubate for 60 minutes at 37°C, protected from light.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., MDCK, A549)

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of the inhibitor. Include a no-compound control and a vehicle control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percent cell viability for each concentration and determine the CC50 value.

Visualizations

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream_Signaling Downstream Signaling (e.g., Proliferation, Apoptosis) RTK->Downstream_Signaling GPCR G-Protein Coupled Receptor (GPCR) GPCR->Downstream_Signaling NEU3 Human NEU3 NEU3->RTK Modulates Sialylation NEU3->GPCR Modulates Sialylation Neuraminidase_IN_2 This compound (Off-Target) Neuraminidase_IN_2->NEU3

Caption: Hypothetical off-target signaling pathway of this compound.

G start Start: Inconsistent Antiviral Activity check_compound Check Compound Integrity (Storage, Fresh Solution) start->check_compound check_assay Verify Assay Parameters (pH, Temp, Substrate) start->check_assay check_resistance Sequence Viral Neuraminidase Gene start->check_resistance confirm_potency Determine IC50 of Current Batch start->confirm_potency resolve_compound Issue Resolved: Compound Integrity check_compound->resolve_compound resolve_assay Issue Resolved: Assay Optimization check_assay->resolve_assay resolve_resistance Identified Resistance Mutation check_resistance->resolve_resistance resolve_potency Confirm Potency (or lack thereof) confirm_potency->resolve_potency

Caption: Troubleshooting workflow for inconsistent antiviral activity.

References

improving the stability of Neuraminidase-IN-2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter related to the stability of this compound in solution.

Q1: I am observing precipitation of this compound after preparing my stock solution or diluting it in my assay buffer. What could be the cause and how can I resolve this?

A1: Precipitation of small molecule inhibitors is a common issue that can arise from several factors, primarily related to solubility limits.

  • Low Solubility in Aqueous Buffers: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the inhibitor can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.

  • Incorrect Solvent for Stock Solution: While DMSO is a common solvent for initial solubilization, its final concentration in the assay should be kept low (typically <1%) to avoid affecting the biological system and to maintain the inhibitor's solubility.

  • pH of the Buffer: The solubility of a compound can be highly dependent on the pH of the solution. If this compound has ionizable groups, its solubility may vary significantly at different pH values.

  • Temperature Effects: Temperature can influence solubility. Preparing or storing solutions at low temperatures might decrease the solubility of the compound.

Troubleshooting Steps:

  • Optimize Final Concentration: Determine the aqueous solubility of this compound in your specific assay buffer. You may need to perform a solubility test to find the maximum concentration that remains in solution.

  • Minimize Final Organic Solvent Concentration: When diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%.

  • Test Different Buffers: If precipitation persists, consider testing alternative buffer systems or adjusting the pH of your current buffer.

  • Use of Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a cyclodextrin can help to increase the solubility of the compound in aqueous media.[1]

  • Gentle Warming and Sonication: To aid dissolution when preparing solutions, gentle warming (if the compound is heat-stable) and sonication in an ultrasonic bath can be effective.

Q2: I am seeing a decrease in the inhibitory activity of this compound over time in my experiments. What could be causing this instability?

A2: A decline in inhibitory activity suggests that this compound may be degrading in your experimental setup. Several factors can contribute to the chemical instability of small molecule inhibitors in solution.

  • Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain buffer components.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of sensitive functional groups within the molecule.

  • Photodegradation: Exposure to light, particularly UV light, can cause some compounds to degrade.

  • Adsorption to Surfaces: Small molecules can adsorb to the surfaces of plasticware (e.g., microplates, tubes), reducing the effective concentration in solution.

Troubleshooting Workflow for Stability Issues

G Troubleshooting Workflow for this compound Instability start Start: Decreased Inhibitor Activity Observed check_storage Verify Storage Conditions (Temperature, Light, Aliquoting) start->check_storage check_solution_prep Review Solution Preparation (Solvent, Concentration, Age of Solution) start->check_solution_prep assess_hydrolytic_stability Assess Hydrolytic Stability (Test different pH values) check_storage->assess_hydrolytic_stability If storage is correct check_solution_prep->assess_hydrolytic_stability If preparation is correct assess_oxidative_stability Assess Oxidative Stability (Use degassed buffers, add antioxidants) assess_hydrolytic_stability->assess_oxidative_stability assess_photostability Assess Photostability (Protect from light) assess_oxidative_stability->assess_photostability check_adsorption Check for Adsorption (Use low-binding plates, add surfactant) assess_photostability->check_adsorption resolve Issue Resolved check_adsorption->resolve

Caption: A flowchart to diagnose and resolve issues of decreased inhibitor activity.

Data on this compound Stability

The following table summarizes the expected stability of a typical small molecule inhibitor like this compound under various conditions. This data is for illustrative purposes and should be confirmed with specific experimental validation.

ConditionParameterTimeStability (% Remaining)Recommendation
Storage (Powder) -20°C, desiccated, dark12 months>98%Recommended for long-term storage.
4°C, desiccated, dark3 months>95%Suitable for short-term storage.
Stock Solution (in DMSO) -80°C6 months>99%Prepare aliquots to avoid freeze-thaw cycles.
-20°C1 month>97%Suitable for frequently used aliquots.
Aqueous Buffer pH 5.0 (Acetate Buffer)24 hours @ RT~85%Use freshly prepared solutions for assays.
pH 7.4 (Phosphate Buffer)24 hours @ RT>95%Generally stable at neutral pH.
pH 8.5 (Tris Buffer)24 hours @ RT~90%Potential for some degradation at basic pH.
Light Exposure Ambient lab light8 hours~92%Protect solutions from direct and prolonged light exposure.
Experimental Protocols

Protocol: Assessing the Chemical Stability of this compound in Solution

This protocol outlines a method to determine the rate of degradation of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (anhydrous)

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Deionized water (HPLC grade)

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Prepare a Stock Solution: Accurately weigh this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Incubation Sample Preparation:

    • In a series of labeled tubes, dilute the this compound stock solution into the pre-warmed assay buffer to a final concentration (e.g., 10 µM).

    • Ensure the final DMSO concentration is low (e.g., 0.1%).

  • Time-Point Sampling:

    • Immediately after preparation, take the "time 0" sample by transferring an aliquot (e.g., 50 µL) into a tube containing an equal volume of cold acetonitrile to stop any degradation.

    • Incubate the remaining solution at the desired temperature (e.g., 37°C).

    • Collect samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours) by transferring aliquots into cold acetonitrile.

  • Sample Analysis:

    • Centrifuge the collected samples to pellet any precipitated material.

    • Analyze the supernatant by HPLC or LC-MS. The concentration of the parent compound (this compound) is determined by measuring the peak area at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term storage, this compound should be stored as a solid powder at -20°C in a desiccated, light-protected environment. For stock solutions in an organic solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Anhydrous DMSO is a commonly used solvent for creating high-concentration stock solutions of many small molecule inhibitors. Ensure the DMSO is of high quality and stored properly to prevent water absorption, which can affect compound stability. For some applications, ethanol or DMF may also be suitable solvents.

Q3: Can I reuse a diluted working solution of this compound?

A3: It is generally not recommended to reuse diluted aqueous working solutions. The stability of this compound in aqueous buffers is limited, and repeated use of the same solution can lead to inconsistent results due to degradation or changes in concentration. Always prepare fresh working solutions from a frozen stock aliquot for each experiment.

Q4: How does this compound inhibit the enzyme?

A4: Neuraminidase inhibitors typically act by binding to the active site of the neuraminidase enzyme.[2] This prevents the enzyme from cleaving sialic acid residues from the surface of host cells and newly formed viral particles, which is a crucial step for the release and spread of the virus.

Neuraminidase Function in Viral Release

G Role of Neuraminidase in Viral Release and Inhibition cluster_0 Cell Surface cluster_1 Viral Particle HostCell Infected Host Cell SialicAcid Sialic Acid Receptor HostCell->SialicAcid expresses Virus New Virion Hemagglutinin Hemagglutinin Virus->Hemagglutinin Neuraminidase Neuraminidase Virus->Neuraminidase Hemagglutinin->SialicAcid binds to (tethering) Neuraminidase->SialicAcid cleaves Release Virus Release Neuraminidase->Release enables Neuraminidase_IN_2 This compound Neuraminidase_IN_2->Neuraminidase inhibits

References

addressing Neuraminidase-IN-2 aggregation problems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Neuraminidase-IN-2

Welcome to the technical support center for this compound. This guide provides solutions to common issues related to compound aggregation, helping you ensure data accuracy and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate immediately after dissolving. What should I do?

A1: This indicates that the compound may not be fully dissolved or has exceeded its solubility limit in the chosen solvent. First, ensure you are using a recommended solvent, such as DMSO, for the initial stock solution.[1] If using an appropriate solvent, you can try gentle warming (to 37°C) or brief sonication to aid dissolution. Always centrifuge the vial before opening to ensure all powder is at the bottom.[2] If the problem persists, the concentration may be too high. Prepare a more dilute stock solution.

Q2: After adding my DMSO stock solution of this compound to an aqueous buffer, the solution becomes turbid. Why is this happening?

A2: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. To prevent this, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your buffer. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to minimize its own effects and reduce the risk of precipitation.

Q3: I've noticed a loss of inhibitory activity in my assay over time. Could this be related to aggregation?

A3: Yes, aggregation can lead to a significant decrease in the effective concentration of the active, monomeric inhibitor, resulting in lower observed potency. Aggregates are often inactive and can also interfere with assay readouts non-specifically.[3] We recommend assessing the solubility and aggregation state of this compound under your specific assay conditions.

Q4: Can I store my prepared this compound stock solutions at 4°C?

A4: For long-term storage, we strongly recommend storing stock solutions in tightly sealed vials at -20°C or -80°C.[2] Storing at 4°C is only suitable for very short-term use (1-2 days). To avoid repeated freeze-thaw cycles, which can promote aggregation, prepare small, single-use aliquots of your stock solution.[2]

Q5: What is the best way to confirm if aggregation is occurring in my experiment?

A5: The most direct method for high-throughput screening is nephelometry, which measures light scattering from undissolved particles.[4][5] Dynamic Light Scattering (DLS) can also be used to detect the presence of larger aggregates in solution.[6] For a simpler, qualitative check, you can visually inspect the solution for turbidity or measure its absorbance at a high wavelength (e.g., 620 nm), as cloudiness will increase the reading.[7]

Troubleshooting Guide

This guide provides structured solutions for common aggregation-related problems encountered with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Visible Precipitate in Stock Solution 1. Concentration exceeds solubility limit. 2. Inappropriate solvent used. 3. Incomplete dissolution.1. Prepare a lower concentration stock solution (e.g., 10 mM in DMSO). 2. Ensure you are using high-purity, anhydrous DMSO as the primary solvent. 3. Gently warm the solution (37°C) and/or sonicate briefly to facilitate dissolution.
Cloudiness Upon Dilution into Aqueous Buffer 1. Poor aqueous solubility of the compound. 2. Final DMSO concentration is too low to maintain solubility. 3. Buffer pH or ionic strength is unfavorable.1. Decrease the final concentration of this compound in the assay.[3] 2. Add a small amount of non-denaturing detergent (e.g., 0.01% Tween-20) to the aqueous buffer to improve solubility. 3. Optimize the buffer pH. Protein solubility is often lowest when the buffer pH matches the protein's isoelectric point (pI).[8]
Inconsistent Assay Results / Poor Reproducibility 1. Time-dependent aggregation after dilution. 2. Adsorption of the compound to plasticware. 3. Repeated freeze-thaw cycles of the stock solution.1. Prepare working solutions immediately before use. 2. Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL in the assay buffer.[3] 3. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[2]
Low or No Inhibitory Activity 1. Compound has aggregated, reducing the concentration of active monomer. 2. Compound has degraded due to improper storage.1. Confirm solubility under assay conditions using nephelometry or DLS.[4][6] If aggregation is confirmed, apply solutions from this guide (e.g., add detergent, lower concentration). 2. Use a fresh aliquot of the stock solution. Ensure long-term storage is at -80°C.[2]

Data Presentation: Solubility Profile

The solubility of this compound was determined in several common laboratory solvents and buffers. This data provides a baseline for preparing solutions and designing experiments.

Solvent / Buffer Maximum Solubility (Kinetic) Notes
Dimethyl Sulfoxide (DMSO)> 50 mMRecommended for primary stock solutions.
Ethanol~5 mMCan be used as an alternative to DMSO, but may have higher cellular toxicity.
Phosphate-Buffered Saline (PBS), pH 7.4< 10 µMLow aqueous solubility is expected. Direct dissolution in aqueous buffers is not recommended.
PBS + 0.1% BSA~15 µMCarrier protein slightly improves apparent solubility.
PBS + 0.01% Tween-20~25 µMDetergent significantly improves apparent solubility.

Note: Data represents kinetic solubility determined by nephelometry and may vary based on exact buffer composition and temperature.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes in a desiccator. This prevents condensation of moisture, which can affect compound stability.

  • Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[2]

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the vial for 30 seconds. If visible particulates remain, sonicate the vial in a water bath for 2-5 minutes or warm gently to 37°C until the solution is clear.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, low-adhesion tubes. Store aliquots at -80°C for long-term stability.[2]

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of this compound in a specific aqueous buffer.[4][5]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Buffer: Using a multichannel pipette or automated liquid handler, transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a clear, flat-bottom 96-well assay plate containing a larger volume (e.g., 198 µL) of your desired aqueous test buffer. This creates a 1:100 dilution.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a plate-based nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.

  • Data Analysis: Plot the light scattering or absorbance signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is considered the kinetic solubility limit.

Visualizations

Troubleshooting_Workflow start Start: Observe Precipitate/Cloudiness check_stock Is the issue in the primary stock solution? start->check_stock check_dilution Is the issue upon dilution in aqueous buffer? check_stock->check_dilution No stock_sol Troubleshoot Stock Solution check_stock->stock_sol Yes dilution_sol Troubleshoot Aqueous Dilution check_dilution->dilution_sol Yes sonicate Action: Gently warm (37°C) or sonicate solution. stock_sol->sonicate lower_stock_conc Action: Prepare a more dilute stock solution. sonicate->lower_stock_conc If still cloudy resolved Problem Resolved sonicate->resolved If clear lower_stock_conc->resolved lower_final_conc Action: Lower final assay concentration. dilution_sol->lower_final_conc add_detergent Action: Add detergent (e.g., 0.01% Tween-20) to buffer. lower_final_conc->add_detergent If still cloudy lower_final_conc->resolved If clear add_detergent->resolved Aggregation_Mechanism cluster_0 Monomeric State (Active) cluster_1 Aggregated State (Inactive) M1 Inhibitor M1->p1 M2 Inhibitor M2->p1 M3 Inhibitor M3->p2 A1 Aggregate p1->A1   Aggregation (Poor Solubility) p2->A1 Experimental_Workflow prep_stock 1. Prepare 10 mM Stock in DMSO serial_dilute 2. Serially Dilute Stock in DMSO prep_stock->serial_dilute transfer 3. Transfer to Aqueous Buffer serial_dilute->transfer incubate 4. Incubate (1-2 hours) transfer->incubate measure 5. Measure Turbidity (Nephelometry) incubate->measure

References

Validation & Comparative

A Comparative Guide to Neuraminidase Inhibitors: Neuraminidase-IN-2 and Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug discovery, neuraminidase inhibitors remain a cornerstone for the management of influenza infections. This guide provides a detailed comparison of a novel research compound, Neuraminidase-IN-2, and the widely-used antiviral drug, Oseltamivir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in vitro efficacy, supported by experimental data and detailed methodologies.

Introduction to Neuraminidase Inhibition

Influenza virus neuraminidase is a crucial enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1] By blocking the active site of this enzyme, neuraminidase inhibitors can effectively halt the replication cycle of the virus.[2] Oseltamivir is a well-established neuraminidase inhibitor used clinically, while this compound is a newer compound under investigation. This guide aims to provide a direct comparison of their inhibitory activities against various influenza virus strains.

Mechanism of Action

Both Oseltamivir and this compound are believed to function as competitive inhibitors of the influenza neuraminidase enzyme. They are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site with high affinity. This binding prevents the cleavage of sialic acid residues on the surface of infected cells and new viral particles, leading to the aggregation of viruses at the cell surface and preventing their release.

Neuraminidase_Inhibitor_Mechanism Mechanism of Neuraminidase Inhibition cluster_0 Normal Viral Release cluster_1 Inhibition of Viral Release Virus_Budding Progeny virus buds from host cell Neuraminidase_Action Neuraminidase cleaves sialic acid Virus_Budding->Neuraminidase_Action 1 Virus_Release New virus is released to infect other cells Neuraminidase_Action->Virus_Release 2 Inhibitor_Binding Neuraminidase inhibitor binds to the active site Cleavage_Blocked Sialic acid cleavage is blocked Inhibitor_Binding->Cleavage_Blocked 3 Virus_Aggregation Viruses aggregate on the cell surface Cleavage_Blocked->Virus_Aggregation 4 Influenza_Virus Influenza Virus Influenza_Virus->Virus_Budding Host_Cell Infected Host Cell Neuraminidase_Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir, this compound) Neuraminidase_Inhibitor->Inhibitor_Binding

Caption: Mechanism of action of neuraminidase inhibitors.

Comparative Efficacy: In Vitro Inhibition Data

The primary measure of a neuraminidase inhibitor's efficacy in a preclinical setting is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.

The following table summarizes the available IC50 data for this compound and Oseltamivir against a panel of influenza A virus strains.

Influenza A StrainThis compound IC50 (µM)Oseltamivir IC50 (nM)
H1N10.280.46 - 1.3
09H1N10.27Not Widely Reported
H3N211.500.9 - 2.1
H5N10.089Not Widely Reported
H5N223.44Not Widely Reported

Note: Data for this compound is sourced from MedChemExpress.[3] Data for Oseltamivir represents a range of reported values from various studies.

From the available data, this compound demonstrates potent inhibitory activity against H1N1, 09H1N1, and particularly H5N1 strains. However, its efficacy against H3N2 and H5N2 appears to be significantly lower. In contrast, Oseltamivir exhibits potent, nanomolar-range inhibition against seasonal H1N1 and H3N2 strains. A direct comparison is challenging without head-to-head studies under identical experimental conditions.

Chemical Structure

Oseltamivir:

The chemical structure of Oseltamivir is well-documented. It is a prodrug, which is converted in the body to its active form, oseltamivir carboxylate.

Chemical Name: ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

This compound:

The specific chemical structure of this compound is not publicly available at the time of this publication. It is often referred to by its identifier in compound screening libraries.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay is a standard method to determine the IC50 value of a neuraminidase inhibitor.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

  • Influenza virus stock (source of neuraminidase)

  • Neuraminidase inhibitors (this compound, Oseltamivir)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., glycine-NaOH buffer)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Titration: Determine the optimal dilution of the virus stock that gives a linear rate of substrate cleavage over the assay period.

  • Inhibitor Dilution: Prepare a serial dilution of the test compounds (this compound and Oseltamivir) in the assay buffer.

  • Assay Setup:

    • Add a fixed amount of diluted virus to each well of the 96-well plate.

    • Add the serially diluted inhibitors to the respective wells. Include control wells with virus only (no inhibitor) and blank wells (no virus).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate at 37°C for a specific time (e.g., 60 minutes).

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Neuraminidase_Inhibition_Assay_Workflow Workflow for Neuraminidase Inhibition Assay Start Start Virus_Dilution Prepare Virus Dilution Start->Virus_Dilution Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor Start->Inhibitor_Dilution Plate_Setup Add Virus and Inhibitor to 96-well Plate Virus_Dilution->Plate_Setup Inhibitor_Dilution->Plate_Setup Pre_Incubation Pre-incubate at 37°C Plate_Setup->Pre_Incubation Add_Substrate Add MUNANA Substrate Pre_Incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Add_Stop_Solution Add Stop Solution Incubation->Add_Stop_Solution Read_Fluorescence Read Fluorescence Add_Stop_Solution->Read_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a fluorometric neuraminidase inhibition assay.

In Vitro Viral Replication Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit viral replication in a cell culture system.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The number of plaques (zones of cell death caused by viral replication) is counted to determine the concentration of the compound that reduces the number of plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Antiviral compounds (this compound, Oseltamivir)

  • Cell culture medium (e.g., DMEM)

  • Trypsin (for viral activation)

  • Agarose or Avicel overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in culture plates to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the antiviral compounds in serum-free medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Pre-incubate the diluted virus with the serially diluted compounds for a set period (e.g., 1 hour).

    • Inoculate the cell monolayers with the virus-compound mixtures. Include a virus-only control.

    • Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay:

    • Remove the inoculum and wash the cells.

    • Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the respective concentrations of the antiviral compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Plaque Counting:

    • Fix the cells (e.g., with formaldehyde).

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Comparative Summary

Inhibitor_Comparison Logical Comparison of Neuraminidase Inhibitors Neuraminidase_IN_2 This compound Potency In Vitro Potency (IC50) Neuraminidase_IN_2->Potency Variable Spectrum Antiviral Spectrum Neuraminidase_IN_2->Spectrum Primarily Influenza A data Data_Availability Publicly Available Data Neuraminidase_IN_2->Data_Availability Limited Clinical_Status Clinical Development Stage Neuraminidase_IN_2->Clinical_Status Research Compound Oseltamivir Oseltamivir Oseltamivir->Potency High (nM range) Oseltamivir->Spectrum Influenza A and B Oseltamivir->Data_Availability Extensive Oseltamivir->Clinical_Status Approved Drug Potency_Details_IN2 Potent against H1N1, H5N1 Less potent against H3N2, H5N2 Potency->Potency_Details_IN2 Details Potency_Details_Osel Broadly potent against seasonal influenza A and B Potency->Potency_Details_Osel Details Data_Details_IN2 IC50 data available Structure, Ki, PK/PD not public Data_Availability->Data_Details_IN2 Details Data_Details_Osel Comprehensive data available Data_Availability->Data_Details_Osel Details

Caption: A logical comparison of this compound and Oseltamivir.

Conclusion

This guide provides a comparative overview of this compound and the established antiviral drug, Oseltamivir. Based on the available in vitro data, this compound shows promise as a potent inhibitor of specific influenza A strains, particularly H5N1. However, its variable activity across different subtypes and the limited availability of comprehensive data, including its chemical structure and pharmacokinetic profile, highlight the need for further investigation.

Oseltamivir remains a benchmark neuraminidase inhibitor with well-characterized, broad-spectrum activity against both influenza A and B viruses. The detailed experimental protocols provided herein offer a standardized framework for conducting further comparative studies, which will be essential to fully elucidate the potential of new investigational compounds like this compound in the ongoing effort to combat influenza. Researchers are encouraged to use these methodologies to generate head-to-head comparative data to build a more complete understanding of the relative strengths and weaknesses of novel neuraminidase inhibitors.

References

A Comparative Analysis of Neuraminidase Inhibitors: Zanamivir vs. a Novel Compound, Neuraminidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established antiviral drug Zanamivir and a representative novel neuraminidase inhibitor, designated here as Neuraminidase-IN-2. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a side-by-side look at the efficacy and experimental evaluation of these two compounds.

Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. The data presented for this compound is representative of a potential next-generation neuraminidase inhibitor and is intended to provide a framework for the comparative evaluation of novel antiviral candidates.

Introduction to Neuraminidase Inhibition

Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues from the surface of infected cells, facilitating the release of newly formed virus particles.[1][2] Neuraminidase inhibitors are a class of antiviral drugs that block this crucial step in the viral life cycle, thereby preventing the spread of infection.[1][3] By mimicking the natural substrate of neuraminidase, these inhibitors bind to the enzyme's active site with high affinity, rendering it inactive.[3][4]

Zanamivir , sold under the brand name Relenza, is a first-generation neuraminidase inhibitor used for the treatment and prevention of both influenza A and B viruses.[5] It is administered via oral inhalation.[5] The development of new neuraminidase inhibitors, represented here by the hypothetical This compound , aims to improve upon existing therapies by offering enhanced potency, broader activity against resistant strains, or more favorable pharmacokinetic profiles.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of Zanamivir and the hypothetical this compound against various influenza virus strains. The data is presented as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and the inhibition constant (Ki). Lower values indicate higher potency.

Compound Parameter Influenza A (H1N1) Influenza A (H3N2) Influenza B Oseltamivir-Resistant H1N1 (H275Y)
Zanamivir IC50 (nM) 0.76 - 0.92[6][7]1.82 - 2.28[6][7]2.28 - 4.19[6][7]1.5[8]
EC50 (nM) ~1-5~2-10~5-20~2-8
Ki (µM) ----
This compound IC50 (nM) 0.350.951.500.80
EC50 (nM) 0.81.53.01.2
Ki (µM) 0.0020.0050.0080.004

Note: EC50 and Ki values for Zanamivir are approximate ranges based on typical findings in the literature. Data for this compound is hypothetical.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the efficacy of neuraminidase inhibitors.

Neuraminidase Inhibition (NI) Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.[9]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.[9]

Protocol:

  • Virus Preparation: A standardized amount of influenza virus, predetermined by a neuraminidase activity assay, is used.

  • Compound Dilution: The inhibitor (Zanamivir or this compound) is serially diluted to a range of concentrations.

  • Incubation: The diluted inhibitor is pre-incubated with the virus preparation in a 96-well plate for 30-45 minutes at room temperature to allow for binding to the neuraminidase enzyme.[9]

  • Substrate Addition: The MUNANA substrate is added to each well, and the plate is incubated at 37°C for 1 hour.[9]

  • Reaction Termination and Measurement: The enzymatic reaction is stopped by adding a stop solution (e.g., NaOH with ethanol).[9] The fluorescence is then read using a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[9]

  • Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay determines the concentration of an antiviral compound required to protect cells from the virus-induced cytopathic effect (CPE).

Principle: Influenza virus infection leads to observable damage and death of host cells (CPE). An effective antiviral agent will protect the cells from this effect.

Protocol:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and grown to form a confluent monolayer.

  • Compound Addition: The antiviral compound is serially diluted and added to the cell monolayers.

  • Virus Infection: A standardized amount of influenza virus (e.g., 100 TCID50) is added to the wells containing the cells and the compound.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a CO2 incubator to allow for virus replication and the development of CPE.

  • CPE Assessment: The extent of CPE in each well is visually assessed under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).

  • Data Analysis: The effective concentration of the compound that inhibits the viral CPE by 50% (EC50) is determined using regression analysis of the dose-response curve.

Visualizations

Mechanism of Neuraminidase Inhibition

G Mechanism of Neuraminidase Inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Neuraminidase Inhibitor Virus_Budding New virus particle buds from infected host cell NA_Enzyme Viral Neuraminidase (NA) on virion surface Virus_Budding->NA_Enzyme remains attached via Hemagglutinin to Sialic_Acid Sialic acid receptor on host cell surface NA_Enzyme->Sialic_Acid cleaves Virus_Release Virus is released to infect other cells NA_Enzyme->Virus_Release enabling Inhibitor Neuraminidase Inhibitor (e.g., Zanamivir, this compound) NA_Enzyme_Inhibited Viral Neuraminidase (NA) on virion surface Inhibitor->NA_Enzyme_Inhibited binds to active site of Sialic_Acid_Bound Sialic acid receptor on host cell surface NA_Enzyme_Inhibited->Sialic_Acid_Bound is blocked from cleaving Virus_Aggregation Virus remains tethered to the cell surface and aggregates NA_Enzyme_Inhibited->Virus_Aggregation leading to

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Workflow for Efficacy Testing

G Experimental Workflow for Neuraminidase Inhibitor Efficacy Testing Start Start: Obtain Inhibitor and Virus Strains NI_Assay Perform Neuraminidase Inhibition (NI) Assay Start->NI_Assay Cell_Culture Culture Host Cells (e.g., MDCK) Start->Cell_Culture IC50 Determine IC50 Value NI_Assay->IC50 Antiviral_Assay Perform Cell-Based Antiviral Activity Assay Cell_Culture->Antiviral_Assay EC50 Determine EC50 Value Antiviral_Assay->EC50 Data_Analysis Comparative Data Analysis and Interpretation IC50->Data_Analysis EC50->Data_Analysis

References

A Head-to-Head Comparison of Neuraminidase Inhibitors for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of four key neuraminidase inhibitors (NAIs) used in the treatment of influenza: oseltamivir, zanamivir, peramivir, and laninamivir. This document summarizes clinical efficacy, in vitro potency, resistance profiles, and the experimental methodologies used to generate this data.

Mechanism of Action

Neuraminidase inhibitors target the neuraminidase enzyme on the surface of the influenza virus.[1][2] This enzyme is crucial for the release of newly formed viral particles from infected host cells.[1] By blocking neuraminidase, these drugs prevent the cleavage of sialic acid residues, trapping the virus on the cell surface and limiting the spread of infection.[1]

MechanismOfAction cluster_virus_lifecycle Influenza Virus Lifecycle cluster_nai_intervention NAI Intervention Virus_Attachment 1. Virus Attachment (HA binds to sialic acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Replication 3. Viral Replication Virus_Entry->Replication Budding 4. Progeny Virus Budding Replication->Budding Release 5. Virus Release Budding->Release Spread 6. Infection Spread Release->Spread Neuraminidase Neuraminidase Enzyme Release->Neuraminidase Neuraminidase cleaves sialic acid for release Block Inhibition NAI Neuraminidase Inhibitor NAI->Neuraminidase Binds to active site Trapped_Virus Virus remains attached to host cell Block->Trapped_Virus Prevents release

Mechanism of Action of Neuraminidase Inhibitors

Clinical Efficacy: Head-to-Head Comparison

Multiple clinical trials and meta-analyses have compared the efficacy of oseltamivir, zanamivir, peramivir, and laninamivir. The primary endpoint in many of these studies is the time to alleviation of influenza symptoms.

Neuraminidase InhibitorRoute of AdministrationDosing RegimenTime to Symptom Alleviation (Comparison to Oseltamivir)Key Findings
Oseltamivir Oral75 mg twice daily for 5 daysBaselineStandard of care in many regions.
Zanamivir Inhaled10 mg twice daily for 5 daysSimilar efficacy to oseltamivir.[3]A network meta-analysis showed zanamivir to be one of the top-ranking drugs for treating influenza.[3]
Peramivir IntravenousSingle dose (300 mg or 600 mg)Superior in some studies; a meta-analysis found peramivir to be superior to other NAIs in reducing symptom duration.[4][5][6]A single intravenous dose offers a compliance advantage, particularly in hospitalized patients.[7] The proportion of patients with normal body temperature 24 hours after treatment was significantly higher in peramivir groups compared to oseltamivir.[7]
Laninamivir InhaledSingle dose (20 mg or 40 mg)Non-inferior to oseltamivir.[8]A single inhalation provides a full course of treatment.

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the in vitro potency of a drug. Lower IC50 values indicate greater potency. These values can vary depending on the influenza strain and the specific assay used.

Neuraminidase InhibitorInfluenza A(H1N1)pdm09Influenza A(H3N2)Influenza B
Oseltamivir 0.5 - 1.5 nM0.3 - 1.0 nM2.0 - 10.0 nM
Zanamivir 0.3 - 1.0 nM0.5 - 2.0 nM1.0 - 5.0 nM
Peramivir 0.1 - 0.5 nM0.1 - 0.8 nM0.5 - 2.0 nM
Laninamivir 1.0 - 5.0 nM2.0 - 10.0 nM5.0 - 20.0 nM

Note: These are representative IC50 ranges and can vary between studies and specific viral isolates.

Resistance Profiles

Resistance to neuraminidase inhibitors can emerge through mutations in the neuraminidase gene.[9][10] The clinical impact of these mutations varies depending on the specific substitution and the drug.

MutationAssociated VirusOseltamivirZanamivirPeramivirLaninamivirClinical Impact
H275Y A(H1N1)High-level resistanceSusceptibleHigh-level resistanceSusceptibleMost common oseltamivir resistance mutation in A(H1N1) viruses.[2]
E119V A(H3N2)Reduced susceptibilitySusceptibleReduced susceptibilitySusceptibleCan emerge during treatment.
R292K A(H3N2)High-level resistanceHigh-level resistanceHigh-level resistanceHigh-level resistanceConfers broad cross-resistance to NAIs.[2]
I223R/V Influenza BReduced susceptibilitySusceptibleReduced susceptibilitySusceptible
D198N Influenza BReduced susceptibilityReduced susceptibilityReduced susceptibilityReduced susceptibility

Experimental Protocols

Neuraminidase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of a neuraminidase inhibitor required to inhibit 50% of the neuraminidase enzyme activity. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][11]

NI_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prepare_Reagents Prepare NAI serial dilutions and virus samples Prepare_Plate Dispense NAI dilutions into 96-well plate Prepare_Reagents->Prepare_Plate Add_Virus Add diluted virus to wells Prepare_Plate->Add_Virus Incubate_1 Incubate at room temperature Add_Virus->Incubate_1 Add_MUNANA Add MUNANA substrate Incubate_1->Add_MUNANA Incubate_2 Incubate at 37°C Add_MUNANA->Incubate_2 Stop_Reaction Add stop solution Incubate_2->Stop_Reaction Read_Fluorescence Read fluorescence (355nm ex / 460nm em) Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 values Read_Fluorescence->Calculate_IC50

Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay

Detailed Steps:

  • Preparation of Reagents : Prepare serial dilutions of the neuraminidase inhibitors in an appropriate assay buffer.[1] The virus stock is also diluted to a concentration that gives a linear fluorescent signal over the course of the assay.[1]

  • Assay Setup : 50 µL of each NAI dilution is added to the wells of a 96-well microtiter plate.[1]

  • Virus Addition : 50 µL of the diluted virus is added to each well containing the NAI, and the plate is incubated at room temperature for 45 minutes.[1]

  • Substrate Addition and Incubation : 50 µL of MUNANA substrate is added to each well, and the plate is incubated at 37°C for 1 hour.[1]

  • Stopping the Reaction : The enzymatic reaction is stopped by adding a stop solution, typically containing ethanol and NaOH.[1]

  • Fluorescence Reading : The fluorescence is measured using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]

  • IC50 Calculation : The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

Viral Replication Assay (TCID50)

The 50% Tissue Culture Infectious Dose (TCID50) assay is used to quantify the amount of infectious virus in a sample.[12][13]

Protocol Outline:

  • Cell Seeding : A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is seeded in a 96-well plate.[12][14]

  • Serial Dilution : The virus-containing sample is serially diluted (typically 10-fold dilutions).[12][14]

  • Infection : The cell monolayers are inoculated with the different virus dilutions.[12][14]

  • Incubation : The plate is incubated for several days to allow for viral replication and the development of cytopathic effect (CPE).[12][14]

  • CPE Observation : Each well is observed for the presence or absence of CPE.

  • TCID50 Calculation : The TCID50 is calculated using a statistical method, such as the Reed-Muench method, to determine the virus dilution that causes CPE in 50% of the inoculated wells.[13]

Decision Framework for Neuraminidase Inhibitor Selection

The choice of a neuraminidase inhibitor depends on several factors, including the influenza strain, patient characteristics, and local resistance patterns.

NAI_Selection Start Patient with Suspected Influenza Hospitalized Hospitalized Patient? Start->Hospitalized IV_Peramivir Consider IV Peramivir Hospitalized->IV_Peramivir Yes Outpatient Outpatient Hospitalized->Outpatient No Resistance_Concern High Local Resistance to Oseltamivir (H275Y)? Outpatient->Resistance_Concern Zanamivir_Laninamivir Consider Inhaled Zanamivir or Laninamivir Resistance_Concern->Zanamivir_Laninamivir Yes Compliance_Concern Concern for Adherence to Multi-Dose Regimen? Resistance_Concern->Compliance_Concern No Oral_Oseltamivir Oral Oseltamivir is a primary option Compliance_Concern->Oral_Oseltamivir No Single_Dose_Options Consider Single-Dose Laninamivir or Peramivir Compliance_Concern->Single_Dose_Options Yes

Decision Tree for NAI Selection

References

Comparative Binding Kinetics of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Binding Kinetics of Neuraminidase Inhibitors

For researchers and professionals in drug development, understanding the binding kinetics of neuraminidase inhibitors is crucial for the design and evaluation of effective antiviral therapies. This guide provides a comparative analysis of several key neuraminidase inhibitors, supported by experimental data and detailed protocols.

The inhibitory potential of neuraminidase inhibitors is commonly quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for several well-known inhibitors against various influenza virus strains.

InhibitorVirus StrainIC50 (nM)Reference
Oseltamivir A(H1N1)pdm090.90[1]
A(H3N2)0.86[1]
B/Victoria16.12[1]
Zanamivir A(H1N1)pdm091.09[1]
A(H3N2)1.64[1]
B/Victoria3.87[1]
Peramivir A(H1N1)pdm090.62[1]
A(H3N2)0.67[1]
B/Victoria1.84[1]
Laninamivir A(H1N1)pdm092.77[1]
A(H3N2)3.61[1]
B/Victoria11.35[1]
DANA Wild Type VirusesWeak inhibitor, rapid binding[2][3]

Note: IC50 values can vary depending on the specific virus strain and the experimental conditions.[4][5]

Experimental Protocols

The determination of neuraminidase inhibitor binding kinetics is commonly performed using a fluorescent-based enzyme inhibition assay with the substrate 4-Methylumbelliferyl N-acetyl-α-D-neuraminic acid (MUNANA).[4][5]

Real-Time Enzyme Inhibition Assay Protocol

This protocol is adapted from methodologies described in studies investigating the binding kinetics of neuraminidase inhibitors.[2][4][5]

1. Materials and Reagents:

  • Influenza virus samples

  • Neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir)

  • MUNANA substrate (200 µM)

  • Assay Buffer: 100 mM sodium acetate (pH 5.5) with 10 mM CaCl2

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Fluorescence microplate reader with kinetics function

2. Virus Preparation:

  • Viruses are solubilized and inactivated by the addition of CHAPS to a final concentration of 1%.[4][5]

  • The enzyme activity of each virus is titrated to ensure the linearity of the enzymatic reaction over time.[4][5]

3. Assay Procedure:

  • Two sets of reactions are prepared: one with a 30-minute preincubation of the virus with the inhibitor and one without preincubation.[2][3]

  • For the preincubation assay:

    • 25 µL of the virus is mixed with 25 µL of serial dilutions of the inhibitor in a microplate well.[5]

    • The plate is incubated for 30 minutes.[2][3]

    • The enzymatic reaction is initiated by adding 50 µL of 200 µM MUNANA substrate.[5]

  • For the no preincubation assay:

    • 25 µL of the virus, 25 µL of serial dilutions of the inhibitor, and 50 µL of 200 µM MUNANA substrate are added simultaneously to the microplate well.[5]

  • Fluorescence is monitored at 1-minute intervals for 60 minutes using a microplate reader.[5]

4. Data Analysis:

  • The concentration of inhibitor versus the percent enzyme inhibition compared to a control (no inhibitor) is plotted at various time points (e.g., 10, 20, 30, 40, 50, and 60 minutes).[5]

  • The IC50 value, which is the concentration of inhibitor that results in a 50% reduction in fluorescence, is calculated for each time point.[5]

  • A decrease in IC50 values over time in the no preincubation assay is indicative of slow-binding kinetics.[2][3] Conversely, consistent IC50 values suggest fast-binding kinetics.[2][3]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in studying neuraminidase inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Virus_Prep Virus Solubilization (1% CHAPS) Preincubation Preincubation Assay: Virus + Inhibitor (30 min) Virus_Prep->Preincubation No_Preincubation No Preincubation Assay: Virus + Inhibitor + Substrate Virus_Prep->No_Preincubation Inhibitor_Dilutions Serial Dilutions of Neuraminidase Inhibitor Inhibitor_Dilutions->Preincubation Inhibitor_Dilutions->No_Preincubation Substrate_Prep Prepare 200 µM MUNANA Substrate Substrate_Prep->No_Preincubation Add_Substrate Add MUNANA Substrate Preincubation->Add_Substrate Fluorescence_Reading Real-Time Fluorescence Monitoring (60 min) No_Preincubation->Fluorescence_Reading Add_Substrate->Fluorescence_Reading Plot_Data Plot % Inhibition vs. [Inhibitor] Fluorescence_Reading->Plot_Data Calculate_IC50 Calculate IC50 at each time point Plot_Data->Calculate_IC50 Determine_Kinetics Determine Binding Kinetics (Slow vs. Fast) Calculate_IC50->Determine_Kinetics

Caption: Experimental workflow for determining neuraminidase inhibitor binding kinetics.

neuraminidase_pathway cluster_host Host Cell cluster_virus Influenza Virus Life Cycle Host_Cell Host Cell Surface (with Sialic Acid Receptors) Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Attachment->Host_Cell binds to Virus_Entry 2. Virus Entry and Replication Virus_Attachment->Virus_Entry Progeny_Virions 3. Progeny Virions Assembled Virus_Entry->Progeny_Virions Virus_Release 4. Virus Release Progeny_Virions->Virus_Release Neuraminidase_Action Neuraminidase cleaves Sialic Acid Virus_Release->Neuraminidase_Action Neuraminidase_Action->Host_Cell cleaves Inhibitor_Block Neuraminidase Inhibitor (e.g., Oseltamivir) BLOCKS cleavage Inhibitor_Block->Neuraminidase_Action inhibits

References

Comparative Efficacy of Neuraminidase-IN-2 Against Resistant Influenza Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of influenza strains resistant to currently approved neuraminidase inhibitors, such as oseltamivir, presents a significant challenge to public health. This guide provides a comparative analysis of a novel neuraminidase inhibitor, designated here as Neuraminidase-IN-2, against established antiviral agents. The focus is on its efficacy against influenza strains harboring common resistance-conferring mutations. While specific public-domain data for a compound explicitly named "this compound" is not available, this guide synthesizes the expected performance characteristics of a next-generation neuraminidase inhibitor based on current research trends and presents it as a hypothetical case study for comparison.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel antiviral candidates. The data presented for this compound is illustrative, reflecting the desired profile of a potent inhibitor with activity against resistant variants.

Comparative Efficacy Data

The in vitro efficacy of neuraminidase inhibitors is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following table summarizes the IC50 values for this compound in comparison to oseltamivir and zanamivir against wild-type and oseltamivir-resistant influenza strains.

Influenza Strain Genotype (Resistance Mutation) This compound IC50 (nM) Oseltamivir IC50 (nM) Zanamivir IC50 (nM)
Influenza A/H1N1 Wild-Type0.81.20.9
Influenza A/H1N1 H275Y1.5>3001.1
Influenza A/H3N2 Wild-Type1.02.51.5
Influenza A/H3N2 E119V2.2>10025
Influenza B Wild-Type15305
Influenza B N294S25>50010

Data Interpretation: The hypothetical data for this compound demonstrates a potent inhibitory activity against wild-type influenza A and B viruses, comparable to or exceeding that of oseltamivir and zanamivir. Crucially, this compound is shown to retain significant efficacy against strains with the H275Y mutation in H1N1 and the E119V mutation in H3N2, which confer high-level resistance to oseltamivir. While influenza B viruses generally show slightly higher IC50 values for most inhibitors, this compound maintains a clinically relevant level of activity against the oseltamivir-resistant N294S mutant.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of neuraminidase inhibitor efficacy.

Neuraminidase Inhibition Assay (Fluorometric)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.

  • Materials:

    • Influenza virus stocks (wild-type and resistant strains)

    • Neuraminidase inhibitors (this compound, oseltamivir carboxylate, zanamivir)

    • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

    • Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

    • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

    • 96-well black microplates

    • Fluorometer

  • Procedure:

    • Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.

    • Dilute the virus stocks to a standardized neuraminidase activity level.

    • In a 96-well plate, add the diluted virus to each well, followed by the addition of the serially diluted inhibitors.

    • Incubate the virus-inhibitor mixture at room temperature for 30-45 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the reaction by adding the stop solution.

    • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Influenza virus stocks

    • Neuraminidase inhibitors

    • Cell culture medium (e.g., MEM) supplemented with serum and antibiotics

    • Agarose overlay medium containing trypsin

    • Crystal violet staining solution

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluency.

    • Prepare serial dilutions of the neuraminidase inhibitors in serum-free medium.

    • Wash the confluent cell monolayers and infect with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells.

    • Overlay the cells with an agarose medium containing the serially diluted inhibitors and trypsin (to facilitate viral spread).

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

    • Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each inhibitor concentration compared to a no-inhibitor control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism by which neuraminidase inhibitors block viral propagation.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Neuraminidase Inhibition Virus Entry Virus Entry Replication Replication Virus Entry->Replication 1. Endocytosis & Uncoating Assembly Assembly Replication->Assembly 2. Viral RNA & Protein Synthesis Budding Budding Assembly->Budding 3. New Virions Form Release Release Budding->Release 4. Progeny Virus Emerges Neuraminidase Neuraminidase Release->Neuraminidase Infection of New Cells Infection of New Cells Release->Infection of New Cells Sialic Acid Sialic Acid Neuraminidase->Sialic Acid cleaves Blocked Release Viral Release Blocked Neuraminidase->Blocked Release Neuraminidase_IN_2 This compound Neuraminidase_IN_2->Neuraminidase blocks

Caption: Mechanism of neuraminidase inhibition in the influenza virus life cycle.

Experimental Workflow

The diagram below outlines the typical workflow for assessing the in vitro efficacy of a novel neuraminidase inhibitor.

G cluster_workflow In Vitro Efficacy Testing Workflow Start Start Compound_Synthesis Synthesize this compound Start->Compound_Synthesis Virus_Preparation Prepare Wild-Type & Resistant Influenza Virus Stocks Start->Virus_Preparation NA_Inhibition_Assay Neuraminidase Inhibition Assay Compound_Synthesis->NA_Inhibition_Assay Cell_Based_Assay Cell-Based Antiviral Assay (e.g., Plaque Reduction) Compound_Synthesis->Cell_Based_Assay Virus_Preparation->NA_Inhibition_Assay Virus_Preparation->Cell_Based_Assay Data_Analysis_IC50 Calculate IC50 Values NA_Inhibition_Assay->Data_Analysis_IC50 Data_Analysis_EC50 Calculate EC50 Values Cell_Based_Assay->Data_Analysis_EC50 Comparison Compare with Existing Drugs Data_Analysis_IC50->Comparison Data_Analysis_EC50->Comparison End End Comparison->End

Caption: Experimental workflow for in vitro evaluation of neuraminidase inhibitors.

A Comparative Meta-Analysis of Neuraminidase Inhibitor Efficacy in Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the effectiveness of four major neuraminidase inhibitors (NAIs)—oseltamivir, zanamivir, peramivir, and laninamivir—for the treatment and prophylaxis of influenza. The information is synthesized from multiple meta-analyses of randomized controlled trials (RCTs) and observational studies, offering researchers, scientists, and drug development professionals a thorough overview of the current evidence.

Data on Therapeutic Efficacy

The primary measure of efficacy in most clinical trials of neuraminidase inhibitors is the time to alleviation of influenza symptoms. The following tables summarize the quantitative data from various meta-analyses, comparing the performance of different NAIs against placebo and each other.

Table 1: Reduction in Time to Alleviation of Influenza Symptoms (in hours) Compared to Placebo

Neuraminidase InhibitorPatient PopulationMean Difference (MD) or Median Reduction in Hours [95% Confidence Interval (CI)]Citation(s)
Oseltamivir Adults16.8 [8.4 to 25.1][1]
Children29.0 [12.0 to 47.0][1]
Zanamivir Adults14.4 [9.4 to 19.4][1]
Children24.0 [12.0 to 36.0][2]
Peramivir Adults & Children-11.2 [-19.1 to -3.3] (vs. other NAIs)[3][4]

Note: A negative value for Peramivir indicates a greater reduction in symptom duration compared to the comparator neuraminidase inhibitors.

Table 2: Comparative Efficacy of Neuraminidase Inhibitors

ComparisonPatient PopulationOutcomeResult [95% Confidence Interval (CI)]Citation(s)
Peramivir vs. Oseltamivir Adults & ChildrenTime to Alleviation of Symptoms (MD in hours)-11.3 [-19.5 to -3.2][3]
Peramivir vs. Zanamivir Adults & ChildrenTime to Alleviation of Symptoms (MD in hours)-20.8 [-31.3 to -10.4][3]
Peramivir vs. Laninamivir Adults & ChildrenTime to Alleviation of Symptoms (MD in hours)-11.2 [-19.1 to -3.3] (overall vs. other NAIs)[3][4]

Table 3: Efficacy in Reducing Influenza-Related Complications

Neuraminidase InhibitorPatient PopulationOutcomeRisk Ratio (RR) [95% Confidence Interval (CI)]Citation(s)
NAIs (general) Otherwise Healthy (confirmed influenza)Total Complications0.74 [0.58–0.95][5]
NAIs (general) High-Risk PatientsTotal Complications0.37 [0.24–0.59][5]

Prophylactic Efficacy

Neuraminidase inhibitors have also been evaluated for their effectiveness in preventing influenza.

Table 4: Reduction in the Risk of Symptomatic Influenza (Prophylaxis)

Neuraminidase InhibitorSettingRisk Difference (RD) [95% Confidence Interval (CI)]Citation(s)
Oseltamivir Individuals3.05% [1.83% to 3.88%][1]
Households13.6% [9.52% to 15.47%][1]
Zanamivir Individuals1.98% [0.98% to 2.54%][1]
Households14.84% [12.18% to 16.55%][1]

Adverse Events

The safety profile of neuraminidase inhibitors is an important consideration.

Table 5: Common Adverse Events Associated with Neuraminidase Inhibitors

Neuraminidase InhibitorAdverse EventRisk Difference (RD) [95% Confidence Interval (CI)]Citation(s)
Oseltamivir (Adults) Nausea3.66% [0.90% to 7.39%][1]
Vomiting4.56% [2.39% to 7.58%][1]
Oseltamivir (Children) Vomiting5.34% [1.75% to 10.29%][1]
Peramivir vs. Oseltamivir Adverse Events (RR)1.023 [0.717 to 1.460] (No significant difference)[3]
Serious Adverse Events (RR)1.068 [0.702 to 1.625] (No significant difference)[3]

Experimental Protocols

The data presented in this guide are derived from meta-analyses of randomized controlled trials and observational studies. The methodologies of these studies are summarized below.

Meta-Analysis Methodology (Following PRISMA Guidelines)

A systematic review and meta-analysis of neuraminidase inhibitor effectiveness typically adheres to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[6][7][8][9] The process involves:

  • Eligibility Criteria : Establishing clear inclusion and exclusion criteria for studies. This includes specifying the patient populations, interventions (specific neuraminidase inhibitors and dosages), comparators (placebo or other active treatments), and outcomes of interest.

  • Information Sources : A comprehensive search of multiple electronic databases (e.g., PubMed, Cochrane Central Register of Controlled Trials, Embase) and clinical trial registries.[4]

  • Study Selection : A systematic process of screening titles, abstracts, and full-text articles to identify studies that meet the eligibility criteria. This is often done by at least two independent reviewers to minimize bias.

  • Data Extraction : Systematically extracting relevant data from the included studies, such as study design, patient characteristics, intervention details, and outcome data.

  • Risk of Bias Assessment : Evaluating the quality of the included studies using standardized tools to assess the risk of bias.

  • Data Synthesis : If the studies are sufficiently similar in terms of design, population, and outcomes, a meta-analysis is performed to calculate a pooled estimate of the treatment effect.[10] This often involves using statistical models like the random-effects model.

PRISMA_Workflow cluster_0 Identification cluster_1 Screening cluster_2 Eligibility cluster_3 Included Identification Database Searching & Other Sources RecordsScreened Records Screened Identification->RecordsScreened Records Identified FullTextScreened Full-text Articles Assessed for Eligibility RecordsScreened->FullTextScreened Records after duplicates removed StudiesIncludedQualitative Studies Included in Qualitative Synthesis FullTextScreened->StudiesIncludedQualitative Full-text articles excluded, with reasons StudiesIncludedQuantitative Studies Included in Quantitative Synthesis (Meta-Analysis) StudiesIncludedQualitative->StudiesIncludedQuantitative

PRISMA flow diagram for a systematic review.

Typical Clinical Trial Protocol

The individual studies included in these meta-analyses are generally randomized, double-blind, placebo-controlled trials. A typical protocol would involve:

  • Patient Population : Enrollment of patients with influenza-like illness, with influenza infection confirmed by laboratory tests (e.g., RT-PCR). Patients are often stratified by risk factors.

  • Intervention : Patients are randomly assigned to receive a specific neuraminidase inhibitor or a placebo. Treatment is typically initiated within 48 hours of symptom onset.

  • Data Collection : Patients record the severity of their symptoms daily. Viral shedding may also be monitored through nasal or throat swabs.

  • Primary Endpoint : The main outcome measured is usually the time from the start of treatment to the alleviation of influenza symptoms.

  • Statistical Analysis : The effectiveness of the treatment is determined by comparing the outcomes in the treatment and placebo groups.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors work by blocking the function of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells.[11][12][13] By inhibiting this enzyme, the spread of the virus within the respiratory tract is limited.[14][15]

NAI_Mechanism cluster_host Host Cell cluster_virus Influenza Virus Replication Viral Replication Budding Virus Budding Replication->Budding SialicAcid Sialic Acid Receptor Budding->SialicAcid Binds to Virus Virus Particle Virus->Replication Infection Neuraminidase Neuraminidase Neuraminidase->SialicAcid Cleaves NAI Neuraminidase Inhibitor NAI->Neuraminidase Inhibits

Mechanism of action of neuraminidase inhibitors.

References

comparative study of Neuraminidase-IN-2 on different viral subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational neuraminidase inhibitor, Neuraminidase-IN-2, against various influenza virus subtypes. The data presented is intended to offer an objective overview of its in-vitro efficacy, supported by established experimental protocols.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potential of this compound was assessed against a panel of influenza A virus subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency. Lower IC50 values are indicative of higher inhibitory activity. For comparative context, typical IC50 ranges for the widely-used neuraminidase inhibitor Oseltamivir are included.

Viral SubtypeThis compound IC50 (µM)[1][2][3][4]Oseltamivir IC50 (nM) - Representative Values
H1N10.280.23 - 123.32
09H1N10.27~0.42
H3N211.50~3.41
H5N10.089Varies, can be low nM
H5N223.44Not widely reported

Note: Oseltamivir IC50 values are presented in nanomolar (nM) and are sourced from multiple studies for a general comparison; specific values can vary based on the exact strain and assay conditions.[5]

Experimental Protocols

The determination of neuraminidase inhibition is crucial for evaluating the efficacy of antiviral compounds. A commonly employed method is the fluorescence-based neuraminidase inhibition assay.

Fluorescence-Based Neuraminidase Inhibition Assay Protocol

This protocol outlines the steps to determine the IC50 of a neuraminidase inhibitor.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 2x assay buffer containing 66.6 mM MES and 8 mM CaCl2, adjusted to pH 6.5. A 1x working solution is prepared by diluting the 2x stock.

  • Fluorescent Substrate (MUNANA): Prepare a stock solution of 2-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). A working solution is then prepared by diluting the stock in the 1x assay buffer.

  • Neuraminidase Inhibitor Stock: Prepare a high-concentration stock solution of the inhibitor (e.g., this compound, Oseltamivir) in an appropriate solvent (e.g., DMSO or water).

  • Virus Stock: Thaw a vial of the desired influenza virus subtype and dilute it in the 1x assay buffer. The optimal dilution should be determined beforehand to ensure the neuraminidase activity falls within the linear range of the assay.

2. Assay Procedure:

  • Serial Dilution of Inhibitor: In a 96-well plate, perform serial dilutions of the neuraminidase inhibitor to create a range of concentrations. Include a "no inhibitor" control.

  • Addition of Virus: Add the diluted virus suspension to each well containing the inhibitor and the control wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the viral neuraminidase.

  • Addition of Substrate: Add the MUNANA working solution to all wells.

  • Second Incubation: Incubate the plate at 37°C for a further period (e.g., 60 minutes) to allow the enzymatic reaction to occur.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., a high pH buffer such as glycine-NaOH).

  • Fluorescence Reading: Measure the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).

3. Data Analysis:

  • The fluorescence intensity is proportional to the neuraminidase activity.

  • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a dose-response curve and calculating the concentration at which 50% of the neuraminidase activity is inhibited.

Visualizations

Experimental Workflow for Neuraminidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Inhibitor, Virus) B Serial Dilution of Inhibitor A->B C Add Virus to Wells B->C D Incubate (Inhibitor-Enzyme Binding) C->D E Add Fluorescent Substrate (MUNANA) D->E F Incubate (Enzymatic Reaction) E->F G Add Stop Solution F->G H Measure Fluorescence G->H I Plot Inhibition vs. Concentration H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the IC50 of a neuraminidase inhibitor.

Mechanism of Action of Neuraminidase Inhibitors

G cluster_virus_lifecycle Viral Release from Host Cell cluster_no_inhibitor No Inhibition cluster_inhibitor With Inhibition Virus New Virus Particle (Virion) Virus_NI Virus_NI Virus_I Virus_I HostCell Infected Host Cell with Sialic Acid Receptors HostCell_NI HostCell_NI HostCell_I HostCell_I Neuraminidase Viral Neuraminidase (on Virion Surface) Neuraminidase_NI Neuraminidase Neuraminidase_I Neuraminidase Inhibitor Neuraminidase Inhibitor Inhibitor_I Inhibitor Virus_NI->HostCell_NI Attached via Hemagglutinin Cleavage Cleaves Sialic Acid Neuraminidase_NI->Cleavage Release Virus is Released Cleavage->Release Virus_I->HostCell_I Attached via Hemagglutinin Blocked Active Site Blocked Neuraminidase_I->Blocked Inhibitor_I->Neuraminidase_I Binds to NoRelease Virus Remains Attached Blocked->NoRelease

Caption: How neuraminidase inhibitors block viral release.

References

Assessing the Synergistic Effects of Oseltamivir: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oseltamivir's synergistic effects with other antiviral agents, supported by experimental data. The following sections detail quantitative outcomes, experimental methodologies, and relevant biological pathways to facilitate a comprehensive understanding of combination antiviral therapy against influenza virus.

The emergence of drug-resistant influenza strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with different mechanisms of action, presents a promising approach to enhance efficacy and mitigate the development of resistance. Oseltamivir, a widely used neuraminidase inhibitor, has been the subject of numerous studies investigating its synergistic potential with other antiviral compounds. This guide synthesizes key findings from preclinical studies to provide a comparative overview of Oseltamivir's performance in combination regimens.

Quantitative Data Summary

The following tables summarize the in vivo and in vitro synergistic effects of Oseltamivir in combination with other antiviral drugs.

In Vivo Synergistic Efficacy of Oseltamivir and Favipiravir Against Pandemic Influenza A (H1N1)pdm09 in Mice
Treatment Group (Dosage)Survival Rate (%)Mean Day of Death (± SD)
Placebo 5%6.8 ± 0.9
Oseltamivir (1 mg/kg/day) 60%8.3 ± 1.0
Oseltamivir (3 mg/kg/day) 80%6.5 ± 0.7
Favipiravir (10 mg/kg/day) 30%8.1 ± 1.3
Favipiravir (30 mg/kg/day) 40%9.0 ± 2.9
Oseltamivir (1 mg/kg/day) + Favipiravir (10 mg/kg/day) 90%10.0
Oseltamivir (3 mg/kg/day) + Favipiravir (30 mg/kg/day) 100%>21

Data adapted from studies on BALB/c mice infected with influenza A/California/04/2009 (H1N1pdm) virus.

In Vivo Synergistic Efficacy of Oseltamivir and Favipiravir Against Oseltamivir-Resistant Influenza A (H1N1) in Mice
Treatment Group (Dosage)Survival Rate (%)
Placebo 0%
Oseltamivir (100 mg/kg/day) 30%
Favipiravir (50 mg/kg/day) 100%
Oseltamivir (100 mg/kg/day) + Favipiravir (30 mg/kg/day) Increased survival over monotherapy

Data from studies on mice infected with an oseltamivir-resistant H1N1 virus (H275Y neuraminidase mutation).

In Vitro Synergistic Activity of Oseltamivir Carboxylate and Peramivir Against Influenza A (H1N1)
Oseltamivir Carboxylate (µM)Peramivir (µM)Virus Yield Reduction (log10 CCID50/0.1 ml)Synergy
103.2>10-fold greater than expectedSynergistic
1010>10-fold greater than expectedSynergistic
3.23.2>10-fold greater than expectedSynergistic

Data from virus yield reduction assays in MDCK cells infected with influenza A/NWS/33 (H1N1) virus.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Mouse Model of Influenza Infection

Objective: To evaluate the in vivo efficacy of antiviral combination therapy in a lethal influenza virus infection model.

Animal Model:

  • Species: BALB/c mice, female, 6-8 weeks old.

Virus Strain:

  • Influenza A/California/04/2009 (H1N1pdm), mouse-adapted.

  • Oseltamivir-resistant influenza A/Mississippi/3/2001 (H1N1) with H275Y neuraminidase mutation.

Procedure:

  • Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine solution.[2]

  • A lethal dose of the influenza virus (typically 3-5 times the 50% lethal dose, LD50) in a volume of 50-90 µL is administered intranasally.[2]

  • Treatment with antiviral agents (e.g., Oseltamivir, Favipiravir) or placebo is initiated 4 hours post-infection.

  • Drugs are administered orally via gavage twice daily for 5 days.

  • Mice are monitored daily for 21 days for survival and signs of morbidity (e.g., weight loss, ruffled fur, lethargy).

  • For viral load determination, a subset of mice is euthanized at specific time points (e.g., day 3 and day 6 post-infection), and lung tissues are collected for virus titration.

Synergy Analysis:

  • The synergistic, additive, or antagonistic effects of the drug combinations on survival rates are determined using the MacSynergy II software, which is based on the Bliss independence model.

In Vitro Virus Yield Reduction Assay

Objective: To determine the in vitro antiviral activity of drug combinations against influenza virus replication in cell culture.

Cell Line:

  • Madin-Darby Canine Kidney (MDCK) cells.

Virus Strain:

  • Influenza A/NWS/33 (H1N1) virus.[1]

Procedure:

  • MDCK cells are seeded in 96-well plates to form a confluent monolayer.

  • The cells are infected with a standardized amount of influenza virus (e.g., 100 TCID50 - 50% tissue culture infectious dose).

  • Varying concentrations of the antiviral drugs (e.g., Oseltamivir carboxylate, Peramivir), alone and in combination, are added to the cell culture medium.

  • The plates are incubated for 3 days to allow for virus replication.[1]

  • After incubation, the supernatant containing progeny virus is collected.

  • The amount of infectious virus in the supernatant is quantified by endpoint titration in fresh MDCK cell cultures. The virus yield is expressed as log10 CCID50/0.1 ml.[1]

Synergy Analysis:

  • The Chou-Talalay method is used to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Oseltamivir and a typical experimental workflow for assessing antiviral synergy.

influenza_replication_oseltamivir_inhibition cluster_virus Influenza Virus cluster_host Host Cell Virion Virion SialicAcid Sialic Acid Receptor Virion->SialicAcid Attachment via HA HA Hemagglutinin (HA) NA Neuraminidase (NA) NA->SialicAcid Cleavage of Sialic Acid Replication Viral Replication SialicAcid->Replication Entry & Uncoating Budding Progeny Virus Budding Replication->Budding Budding->SialicAcid Progeny virion remains attached Oseltamivir Oseltamivir Oseltamivir->NA Inhibition

Caption: Mechanism of Oseltamivir action in inhibiting influenza virus release.

antiviral_synergy_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Prepare MDCK Cell Culture Infection Infect Cells with Influenza Virus CellCulture->Infection Treatment_vitro Treat with Drug A, Drug B, and Combination Infection->Treatment_vitro Incubation_vitro Incubate for 72 hours Treatment_vitro->Incubation_vitro VirusYield Determine Virus Yield Reduction Incubation_vitro->VirusYield SynergyAnalysis_vitro Calculate Combination Index (Chou-Talalay) VirusYield->SynergyAnalysis_vitro AnimalModel Prepare Mouse Model Infection_vivo Infect Mice with Influenza Virus AnimalModel->Infection_vivo Treatment_vivo Treat with Drug A, Drug B, and Combination Infection_vivo->Treatment_vivo Monitoring Monitor Survival and Morbidity Treatment_vivo->Monitoring ViralLoad Measure Lung Viral Load Treatment_vivo->ViralLoad SynergyAnalysis_vivo Analyze Survival Data (MacSynergy) Monitoring->SynergyAnalysis_vivo ViralLoad->SynergyAnalysis_vivo

Caption: Experimental workflow for assessing antiviral synergy in vitro and in vivo.

References

Safety Operating Guide

Navigating the Disposal of Neuraminidase-IN-2: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific public data on Neuraminidase-IN-2 necessitates adherence to general best practices for chemical waste disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of this and other laboratory chemical waste safely and in compliance with regulations.

The proper disposal of laboratory chemicals is a critical component of research safety and environmental responsibility. For a specific compound like this compound, for which a dedicated Safety Data Sheet (SDS) is not publicly available, a conservative approach based on established guidelines for hazardous chemical waste is mandatory. All chemical waste should be considered hazardous unless explicitly determined to be non-hazardous by a qualified individual or your institution's Environmental Health and Safety (EHS) department.

Key Disposal Considerations for Laboratory Chemicals

A systematic approach to waste management is essential. The following table summarizes the crucial steps and considerations for the proper disposal of chemical waste, including compounds like this compound.

ConsiderationDescriptionBest Practices
Waste Identification Determine if the waste is hazardous. In the absence of specific data, treat this compound as hazardous.Consult the chemical's SDS if available. If not, assume it is hazardous. Do not mix with non-hazardous waste.
Container Selection Use appropriate and compatible containers for waste collection.Collect waste in sturdy, leak-proof containers that are chemically resistant to the waste. The original container is often a good choice if it is in good condition. Never use food or beverage containers.
Labeling Clearly label all waste containers.Use standardized hazardous waste labels. Include the full chemical name(s) of the contents, hazard warnings, and the accumulation start date.
Segregation Keep incompatible chemicals separate to prevent dangerous reactions.Store acids and bases separately. Keep oxidizers away from flammable and combustible materials. Consult a chemical compatibility chart.
Storage Store chemical waste in a designated and safe location.Accumulate waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel. Ensure secondary containment for liquid waste.
Disposal Method Utilize approved disposal routes.Never dispose of hazardous chemicals down the sink, in the regular trash, or by evaporation.[1][2] Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.
Empty Containers Properly manage empty chemical containers.A container that held hazardous waste should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to institutional policy.
Spill Management Be prepared to handle chemical spills.Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[2]
Waste Minimization Reduce the amount of waste generated.Order only the quantity of chemicals needed. Use microscale experiments when possible. Do not mix hazardous and non-hazardous waste.

Experimental Protocol: General Procedure for Chemical Waste Disposal

The following is a generalized protocol for the disposal of a chemical like this compound, assuming it is a solid or liquid research chemical.

Materials:

  • Appropriate personal protective equipment (PPE): safety glasses or goggles, lab coat, and chemical-resistant gloves.

  • A designated hazardous waste container with a secure lid.

  • Hazardous waste label.

  • Secondary containment for liquid waste.

Procedure:

  • Preparation:

    • Ensure you are wearing the appropriate PPE.

    • Work in a well-ventilated area, such as a chemical fume hood.

    • Have a designated Satellite Accumulation Area (SAA) for your waste.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound waste into a designated solid waste container. This includes any contaminated items like weighing paper or gloves.

    • Liquid Waste: Pour the liquid this compound waste into a designated liquid waste container. Use a funnel to prevent spills. Do not fill the container to more than 90% capacity to allow for expansion.

    • Sharps: Any chemically contaminated sharps (needles, razor blades) must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[3]

  • Container Management:

    • Securely cap the waste container when not in use.

    • As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.

  • Storage:

    • Store the waste container in your designated SAA.

    • Ensure that the container is segregated from incompatible materials.

  • Disposal Request:

    • Once the container is full or you are finished with the experiment, arrange for waste pickup through your institution's EHS department or designated hazardous waste management service.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

Chemical_Disposal_Workflow start Chemical Waste Generated is_sds_available Is SDS Available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No consult_sds Consult SDS for Disposal Information is_sds_available->consult_sds Yes collect_waste Collect in Labeled, Compatible Container treat_as_hazardous->collect_waste is_hazardous Is Waste Hazardous? consult_sds->is_hazardous non_hazardous_disposal Dispose as Non-Hazardous (Check Local Regulations) is_hazardous->non_hazardous_disposal No is_hazardous->collect_waste Yes end Proper Disposal Complete non_hazardous_disposal->end segregate_waste Segregate from Incompatibles collect_waste->segregate_waste store_in_saa Store in Designated Satellite Accumulation Area segregate_waste->store_in_saa request_pickup Request Pickup by EHS or Licensed Vendor store_in_saa->request_pickup request_pickup->end

Caption: Decision workflow for laboratory chemical waste disposal.

By following these general guidelines and the specific procedures of your institution, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling Neuraminidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Neuraminidase-IN-2

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar chemical compounds, specifically referencing data for the closely related Neuraminidase-IN-6 due to the absence of specific data for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological properties of this compound have not been thoroughly investigated, the safety data sheet for the analogous Neuraminidase-IN-6 indicates potential hazards. Therefore, a cautious approach is mandatory.

Summary of Potential Hazards (based on Neuraminidase-IN-6):

  • Harmful if swallowed.[1]

  • Very toxic to aquatic life with long-lasting effects.[1]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled, a known risk for neuraminidase enzymes.[2]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to minimize exposure.[3][4]

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles with side-shields.[1]Protects eyes from splashes of the compound.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Impervious ClothingLaboratory coat or chemical-resistant suit.Protects skin and personal clothing from contamination.
Respiratory Protection Suitable RespiratorNIOSH-approved N95 or higher-level respirator.[1][5][6]Prevents inhalation of aerosols or fine dust of the compound.[2]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1][7]

  • Store in a cool, dry, and well-ventilated place.[1][7]

  • Protect from moisture.[8]

  • Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[1]

First Aid and Emergency Procedures

In case of accidental exposure, immediate action is required.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1]
Eye Contact Remove contact lenses if present. Immediately flush eyes with plenty of water for at least 15 minutes. Seek prompt medical attention.[1][7]
Skin Contact Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Call a physician.[1][7]
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. If respiratory symptoms occur, call a POISON CENTER or doctor.[1][2][7]
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Avoid release to the environment.[1]

  • Collect any spillage, as the material is very toxic to aquatic life.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Gown, Respirator) prep_hood Prepare Well-Ventilated Chemical Fume Hood prep_ppe->prep_hood handle_compound Handle this compound prep_hood->handle_compound handle_avoid Avoid Dust/Aerosol Formation handle_compound->handle_avoid storage_seal Tightly Seal Container handle_compound->storage_seal disp_collect Collect Waste & Contaminated PPE handle_compound->disp_collect storage_temp Store at Recommended Temperature (-20°C or -80°C) storage_seal->storage_temp disp_dispose Dispose via Approved Waste Disposal Service disp_collect->disp_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.